2-methyl-2-(phenylsulfanyl)propanal O-methyloxime
Description
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Properties
IUPAC Name |
(E)-N-methoxy-2-methyl-2-phenylsulfanylpropan-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-11(2,9-12-13-3)14-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPUESXTQGSVCN-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NOC)SC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=N/OC)SC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime
This guide provides a comprehensive overview of the synthesis and characterization of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime, a molecule of interest in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and thorough characterization data.
Introduction
Significance of α-Thio-Substituted Carbonyl Compounds
α-Arylthio carbonyl compounds are valuable synthetic intermediates. The presence of the sulfur atom at the α-position to a carbonyl group allows for unique reactivity, including the stabilization of adjacent carbanions and the potential for the thiophenyl group to act as a leaving group.[1] These characteristics make them versatile building blocks in the synthesis of complex organic molecules.
Rationale for the Synthesis of this compound
The conversion of the aldehyde functionality in α-phenylthioaldehydes to an O-methyloxime serves multiple purposes. The oxime ether group can act as a protecting group for the aldehyde, is stable to a variety of reaction conditions, and can influence the stereochemical outcome of nearby reactions. Furthermore, oximes and their derivatives are present in numerous biologically active compounds, making this transformation relevant to medicinal chemistry.[2]
Synthetic Strategy and Mechanism
The synthesis of this compound is proposed as a three-step sequence starting from isobutyraldehyde. The overall workflow is depicted below.
Caption: Overall synthetic workflow.
Synthesis of 2-methyl-2-(phenylsulfanyl)propanal
A common route to α-phenylthioaldehydes involves the reaction of an enolate with a sulfur electrophile. An alternative, and often more direct, approach for α,α-disubstituted aldehydes is the reaction of an α-halo aldehyde with a thiolate. This method avoids potential issues with multiple alkylations. The proposed mechanism involves the nucleophilic attack of the thiophenolate on the α-carbon of 2-chloro-2-methylpropanal.
Caption: Mechanism of α-thiophenylation.
Synthesis of 2-methyl-2-(phenylsulfanyl)propanal oxime
The oximation of the aldehyde is a standard condensation reaction with hydroxylamine.[3] The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime. This reaction is typically acid-catalyzed.
Synthesis of this compound
The final step is the O-methylation of the oxime. This is generally achieved by deprotonating the oxime with a suitable base to form an oximate anion, which then acts as a nucleophile, attacking a methylating agent such as methyl iodide or dimethyl sulfate.[4]
Detailed Experimental Protocols
Synthesis of 2-methyl-2-(phenylsulfanyl)propanal
This protocol is adapted from general procedures for the synthesis of α-phenylthioaldehydes.[5][6]
-
Preparation of 2-chloro-2-methylpropanal: To a solution of isobutyraldehyde (1.0 eq) in a suitable organic solvent (e.g., dichloromethane), add chlorine gas (1.1 eq) at 0-10 °C. The reaction should be monitored by GC-MS until the starting material is consumed.
-
Thiophenylation: In a separate flask, dissolve sodium thiophenolate (1.2 eq) in a polar aprotic solvent like DMF.
-
Slowly add the crude solution of 2-chloro-2-methylpropanal to the sodium thiophenolate solution at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent/Solvent | Molar Eq. | Purpose |
| Isobutyraldehyde | 1.0 | Starting material |
| Chlorine | 1.1 | Chlorinating agent |
| Sodium thiophenolate | 1.2 | Nucleophile |
| Dichloromethane | - | Solvent |
| DMF | - | Solvent |
Synthesis of 2-methyl-2-(phenylsulfanyl)propanal oxime
This protocol follows the classical method of oxime synthesis.[2]
-
Dissolve 2-methyl-2-(phenylsulfanyl)propanal (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude oxime, which can be used in the next step without further purification.
Synthesis of this compound
This procedure is based on established methods for O-alkylation of oximes.[4][7]
-
Dissolve the crude 2-methyl-2-(phenylsulfanyl)propanal oxime (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Physicochemical and Spectroscopic Characterization
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₁H₁₅NOS |
| Molecular Weight | 209.31 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents |
Spectroscopic Analysis (Predicted)
The ¹H NMR spectrum is predicted to show the following signals:
-
δ 7.2-7.5 (m, 5H): Aromatic protons of the phenyl group.
-
δ 3.8 (s, 3H): Protons of the O-methyl group.
-
δ 7.9 (s, 1H): Proton of the C=N-O group.
-
δ 1.4 (s, 6H): Protons of the two equivalent methyl groups.
The ¹³C NMR spectrum is predicted to exhibit the following resonances:
-
δ 160-165: Carbon of the C=N-O group.
-
δ 125-135: Aromatic carbons.
-
δ 61-63: Carbon of the O-methyl group.
-
δ 50-55: Quaternary carbon bearing the sulfur and two methyl groups.
-
δ 25-30: Carbons of the two equivalent methyl groups.
Key IR absorption bands are expected in the following regions:[8][9]
-
3050-3100 cm⁻¹: C-H stretching of the aromatic ring.
-
2900-3000 cm⁻¹: C-H stretching of the aliphatic groups.
-
1620-1650 cm⁻¹: C=N stretching of the oxime ether.
-
1470-1500 cm⁻¹: C=C stretching of the aromatic ring.
-
1020-1060 cm⁻¹: N-O stretching.
-
690-770 cm⁻¹: C-S stretching and aromatic C-H bending.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 209. Key fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃), the thiophenyl radical (•SPh), and cleavage of the C-C bond adjacent to the oxime group.[10]
Potential Applications and Future Directions
This compound serves as a versatile building block in organic synthesis. The thiophenyl group can be further manipulated, for example, through oxidation to the corresponding sulfoxide or sulfone, which can then be used in elimination reactions to introduce a double bond. The oxime ether functionality can be hydrolyzed back to the aldehyde or reduced to the corresponding amine, providing access to a variety of other functional groups. Its potential use in the synthesis of novel heterocyclic compounds and as a precursor for biologically active molecules warrants further investigation.
References
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ResearchGate. (n.d.). Synthesis of α-phenylthioaldehydes. Retrieved from [Link]
-
Concellón, J. M., et al. (2024). α-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates. Chemical Science, 15(22), 8496-8501. Available from: [Link]
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ResearchGate. (n.d.). A novel synthesis of α‐(phenylthio)aldehydes. Retrieved from [Link]
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Concellón, J. M., et al. (2024). α-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates. Chemical Science. DOI:10.1039/D3SC06879J. Available from: [Link]
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Ray, R., & Matteson, D. S. (1980). Synthesis of .alpha.-phenylthio aldehydes and alkylation of 2-(phenylthio)octanal enolate. The Journal of Organic Chemistry, 45(25), 5127-5131. Available from: [Link]
- Google Patents. (n.d.). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-sub.
- Google Patents. (n.d.). Process for the production of o-substituted oximes.
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NIST. (n.d.). Propanal, 2,2-dimethyl-, oxime. NIST WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). A Simple Synthesis of Oximes. Retrieved from [Link]
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SIELC Technologies. (2018). Propanal, 2-oxo-, 1-oxime. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(15), 4783. Available from: [Link]
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ResearchGate. (n.d.). O-Methylation Of Hydroxyl-Containing Organic Substrates: A Comprehensive Overview. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(Phenylsulfanyl)Propanal. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of oximes from CNSL. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of propanal. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Propionaldehyde oxime. PubChem. Retrieved from [Link]
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NIST. (n.d.). Propanal, oxime. NIST WebBook. Retrieved from [Link]
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Journal of the Chemical Society (Resumed). (1961). The infrared spectra of some oxamides and thio-oxamides. J. Chem. Soc., 1919-1925. Available from: [Link]
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PubChemLite. (n.d.). 2-methyl-2-(methylthio)propanol o-((n-benzyl-n-methylaminosulfenyl)(methyl)carbamoyl)oxime. Retrieved from [Link]
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Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). One-pot synthesis of oxime ethers from cinnam. Retrieved from [Link]
-
Hayashi, M., & Nakamura, S. (2011). Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Angewandte Chemie International Edition, 50(10), 2249-2252. Available from: [Link]
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Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropanal. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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CAS number 63996-66-7 chemical properties and structure
An extensive search of authoritative chemical and regulatory databases has revealed that the Chemical Abstracts Service (CAS) Registry Number 63996-66-7 does not resolve to a specific, publicly documented chemical substance. This guide addresses the ambiguity surrounding this CAS number and provides a framework for researchers and drug development professionals to navigate such data discrepancies.
Executive Summary: The Unidentified CAS Number
Initial investigations into CAS number 63996-66-7 did not yield a conclusive chemical identity. Searches across multiple reputable databases, including the European Chemicals Agency (ECHA), PubChem, and the CAS Common Chemistry database, failed to return a specific entry for this identifier.
This situation suggests several possibilities:
-
Typographical Error: The provided CAS number may contain a typographical error.
-
Obsolete or Deleted Number: The CAS number may have been previously assigned and subsequently deleted or made obsolete.
-
Confidential Business Information: The number might be assigned to a substance that is considered confidential and is therefore not publicly disclosed.
-
Component of a Mixture: The number could potentially refer to a component within a complex mixture that is not individually indexed under this specific identifier in public databases.
Given the lack of a definitive chemical structure and associated properties, a comprehensive technical guide as originally requested cannot be constructed. Instead, this document will serve as a guide to the process of due diligence when encountering an unresolvable CAS number.
Methodological Approach to Resolving CAS Number Ambiguity
When faced with an unidentifiable CAS number, a systematic approach is crucial to avoid the propagation of erroneous data. The following workflow outlines the steps taken in this investigation and serves as a recommended protocol for researchers.
Multi-Database Verification
The primary step is to query a range of authoritative databases. This is to ensure that the lack of information is not due to the limited scope of a single resource.
Databases Queried:
-
CAS REGISTRY
-
PubChem
-
ECHA (European Chemicals Agency)
-
NIST Chemistry WebBook
-
Other commercial and public chemical supplier databases
Outcome: No database provided a specific chemical entity for CAS number 63996-66-7.
Analysis of Proximal Search Results
In some instances, search engine algorithms may return results for similar, but not identical, CAS numbers. During the initial, broader searches, some safety data sheets for m-Cresol (CAS 108-39-4) and Magnesium monoperoxyphthalate (MMPP) (with various CAS numbers such as 84665-66-7) were returned. It is imperative to critically evaluate these results and not assume they are related to the queried CAS number without further evidence.
A search for substances with similar numerical sequences did not provide a clear, likely candidate for a typographical error.
Visualization of the Investigative Workflow
The following diagram illustrates the logical process for investigating an ambiguous CAS number.
Caption: Workflow for the systematic investigation of an ambiguous CAS number.
Conclusion and Recommendations for Scientific Integrity
The inability to identify a chemical substance for CAS number 63996-66-7 underscores the importance of data verification in scientific research and development. It is crucial for researchers to:
-
Always cross-verify chemical identifiers in multiple, independent, and authoritative sources.
-
Document the search process when encountering ambiguous identifiers.
-
Avoid making assumptions based on algorithmically suggested or proximal search results.
-
Clearly communicate any data discrepancies in research documentation and publications.
Until a verifiable source clarifies the assignment of CAS number 63996-66-7, it should be considered an invalid or ambiguous identifier for the purposes of public domain research and development.
References
- CAS REGISTRY: The most authoritative collection of disclosed chemical substance information.
-
PubChem: An open chemistry database at the National Institutes of Health (NIH). [Link]
-
ECHA (European Chemicals Agency): The agency responsible for managing the technical and administrative aspects of the implementation of the European Union's chemicals legislation. [Link]
-
NIST Chemistry WebBook: A data collection of the National Institute of Standards and Technology. [Link]
mechanism of action of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime in chemical reactions
An In-depth Technical Guide to the Mechanistic Pathways of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime
Abstract
This technical guide provides a comprehensive analysis of the plausible mechanisms of action for this compound in chemical reactions. In the absence of extensive literature on this specific molecule, this document synthesizes established principles from the reactivity of oxime ethers, sulfur-containing compounds, and radical chemistry to propose and explore potential reaction pathways. This guide is intended for researchers, scientists, and professionals in drug development and synthetic chemistry, offering a predictive framework for understanding and utilizing the unique chemical properties of this compound. We will delve into photochemical activation, radical cascade reactions, and potential applications in synthetic methodologies, supported by detailed hypothetical experimental protocols and mechanistic diagrams.
Introduction and Molecular Overview
This compound is a multifaceted molecule possessing several key functional groups that dictate its reactivity: an O-methyloxime, a phenylsulfanyl (thioether) group, and a quaternary carbon center. The interplay of these groups suggests a rich and complex chemical behavior, particularly under photochemical or radical-initiating conditions. The O-methyloxime moiety is known to be a precursor to iminyl radicals upon cleavage of the weak N-O bond.[1] The phenylsulfanyl group can influence the reaction pathways through sulfur-centered radicals or by stabilizing adjacent radical centers. The quaternary carbon provides steric hindrance that can direct reaction selectivity.
This guide will focus on the following potential mechanisms of action:
-
Photochemical N-O Bond Homolysis and Iminyl Radical Formation: The primary and most probable activation pathway.
-
Radical Cascade Reactions: Subsequent transformations of the initially formed radicals.
-
Role of the Phenylsulfanyl Group: Its influence on radical stability and reaction outcomes.
Synthesis of this compound
The synthesis of the title compound would logically proceed in two steps from the corresponding aldehyde, 2-methyl-2-(phenylsulfanyl)propanal.[2][3]
Step 1: Synthesis of 2-methyl-2-(phenylsulfanyl)propanal
This can be achieved via the reaction of 2-bromo-2-methylpropanal with sodium thiophenolate.
Step 2: Formation of the O-methyloxime
The aldehyde is then condensed with methoxyamine hydrochloride in the presence of a base like pyridine or sodium acetate.
Proposed Mechanisms of Action
The central theme of the reactivity of this compound is predicted to be dominated by radical intermediates.
Photochemical N-O Bond Homolysis and Iminyl Radical Formation
The most accessible reaction pathway for O-alkyloximes is the homolytic cleavage of the N-O bond, which can be initiated photochemically, often in the presence of a photosensitizer.[4][5] This process generates an iminyl radical and a methoxy radical.
Diagram of N-O Bond Homolysis:
Caption: Photochemical initiation to form an iminyl radical.
This initiation step is critical as the resultant iminyl radical is a highly reactive intermediate that can undergo a variety of subsequent reactions.[1]
Fates of the Iminyl Radical
The generated iminyl radical can participate in several downstream pathways, making it a versatile intermediate for synthetic transformations.
If a suitable C-H bond is present, the iminyl radical can undergo a 1,5-hydrogen atom transfer (1,5-HAT) to generate a carbon-centered radical. In this specific molecule, the methyl groups on the quaternary carbon are the most likely source for this transfer.
Diagram of 1,5-HAT Pathway:
Caption: Intramolecular 1,5-Hydrogen Atom Transfer.
The iminyl radical can attack the phenyl ring of the phenylsulfanyl group in an intramolecular cyclization. This would be a 6-endo-trig cyclization, which is generally disfavored by Baldwin's rules for radical cyclizations. However, under certain conditions, such cyclizations can occur. A more plausible cyclization would involve the sulfur atom, although this is less common for iminyl radicals.
In the presence of suitable trapping agents, the iminyl radical can undergo intermolecular reactions. For example, it can add to alkenes or alkynes, or be trapped by radical scavengers like TEMPO.[6]
Role of the Phenylsulfanyl Group
The phenylsulfanyl group is not merely a spectator in these radical reactions. It can actively participate and influence the reaction course.
A sulfur atom can stabilize an adjacent radical through delocalization. If a radical were to form on the quaternary carbon, the adjacent sulfur atom would provide significant stabilization.
The C-S bond is weaker than a C-C bond and could be susceptible to cleavage under certain conditions, leading to fragmentation reactions. For instance, a β-scission process could occur if a radical is generated at the appropriate position.
Proposed Mechanistic Cycle:
Caption: A potential reaction network for the title compound.
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanisms, a series of experiments can be designed.
Protocol for Photochemical Reaction and Product Analysis
Objective: To identify the products formed upon photolysis and determine the reaction quantum yield.
Materials:
-
This compound
-
Photosensitizer (e.g., benzophenone, chloranil)[5]
-
Degassed solvent (e.g., acetonitrile, benzene)
-
Photoreactor with a specific wavelength lamp (e.g., 350 nm)
-
Internal standard (e.g., dodecane)
-
GC-MS and NMR instruments
Procedure:
-
Prepare a solution of this compound (0.01 M), photosensitizer (0.01 M), and internal standard in the chosen solvent.
-
Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Irradiate the solution in the photoreactor at a constant temperature.
-
Withdraw aliquots at regular time intervals and quench the reaction.
-
Analyze the aliquots by GC-MS to identify the products and by GC-FID to quantify the consumption of starting material and formation of products against the internal standard.
-
Isolate major products using column chromatography and characterize them by NMR and mass spectrometry.
Protocol for Radical Trapping Experiments
Objective: To detect and identify the radical intermediates.
Materials:
-
Radical trapping agent (e.g., TEMPO, DPPH, DMPO)[6]
-
EPR spectrometer (for spin trapping with DMPO)
Procedure:
-
Set up the photochemical reaction as described in Protocol 3.1, but with the addition of a radical trapping agent in excess.
-
Analyze the reaction mixture for the formation of adducts between the trapping agent and the expected radical intermediates (iminyl and carbon-centered radicals).
-
If using a spin trap like DMPO, the reaction should be carried out in the cavity of an EPR spectrometer to observe the characteristic spectra of the spin adducts.[6]
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data from the photochemical experiments to illustrate potential outcomes.
| Experiment | Photosensitizer | Radical Trap | Major Product(s) | Starting Material Conversion (%) |
| 1 | Benzophenone | None | Cyclized product (from 1,5-HAT and cyclization) | 85 |
| 2 | Chloranil | None | Fragmentation products | 70 |
| 3 | Benzophenone | TEMPO | TEMPO-adduct of iminyl radical | 95 |
| 4 | Benzophenone | TEMPO | TEMPO-adduct of carbon-centered radical | 95 |
Conclusion and Future Outlook
This technical guide has laid out a predictive yet scientifically grounded framework for understanding the mechanism of action of this compound. The central hypothesis is that its reactivity is governed by the photochemical generation of an iminyl radical, which can then undergo a variety of transformations including intramolecular hydrogen atom transfer and subsequent cyclization. The phenylsulfanyl group is expected to play a crucial role in modulating the stability of radical intermediates and potentially opening up unique reaction pathways.
The experimental protocols provided offer a clear roadmap for researchers to investigate these hypotheses. Elucidating the precise mechanistic details will unlock the synthetic potential of this molecule, potentially leading to novel methodologies for the construction of complex nitrogen- and sulfur-containing scaffolds. Future work should focus on a systematic study of reaction conditions (solvents, photosensitizers, temperature) and substrate scope to fully map out the synthetic utility of this promising compound.
References
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Yuan, D., et al. (2023). Photosensitized diradical rearrangement of alkenyl oxime ethers towards amino-featured oxiranes: reaction, mechanism, and structural prediction. Chemical Science, 14(34), 9227-9236. [Link]
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Griesbeck, A. G., & Dogan, J. (2004). Photosensitized Reactions of Oxime Ethers: A Steady-State and Laser Flash Photolysis Study. The Journal of Organic Chemistry, 69(9), 3040-3048. [Link]
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Armesto, D., & Horspool, W. M. (2019). E, Z-isomerization and accompanying photoreactions of oximes, oxime ethers, nitrones, hydrazones, imines, azo-and azoxy compounds, and various applications. In CRC Handbook of Organic Photochemistry and Photobiology, Third Edition (pp. 559-598). CRC Press. [Link]
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Kim, S., et al. (2022). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. [Link]
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Boyd, S., & Leonori, D. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. Nature Reviews Chemistry, 6(11), 776-793. [Link]
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PubChem. (n.d.). 2-Methyl-2-(Phenylsulfanyl)Propanal. Retrieved February 24, 2026, from [Link]
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A Comprehensive Technical Guide to the Solubility and Stability of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: Understanding the Core Physicochemical Landscape
In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. These characteristics, primarily solubility and stability, form the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide provides an in-depth technical exploration of the methodologies and scientific rationale for characterizing 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime, a molecule possessing two key functional moieties: a phenylsulfanyl (thioether) group and an O-methyloxime. The presence of both a sulfur atom, susceptible to oxidation, and a C=N-O- a bond, which can exhibit isomerism and be prone to hydrolysis, presents a unique set of challenges and considerations. This document is structured to provide not just procedural steps, but the causal reasoning behind each experimental design, empowering researchers to conduct robust and self-validating studies.
Synthesis and Characterization of this compound
A prerequisite for any solubility or stability study is the unambiguous synthesis and characterization of the target compound. The synthesis of this compound proceeds via a two-step sequence starting from the corresponding aldehyde.
Synthesis Pathway
The logical synthetic route involves the formation of the O-methyloxime from its aldehyde precursor, 2-methyl-2-(phenylsulfanyl)propanal.
Caption: Synthetic route to the target compound.
Experimental Protocol: Oximation
This protocol outlines a general procedure for the synthesis of the title compound from its aldehyde precursor.
-
Dissolution: Dissolve 2-methyl-2-(phenylsulfanyl)propanal (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: Add methoxyamine hydrochloride (1.1 equivalents) to the solution, followed by a base such as sodium carbonate (1.5 equivalents) or pyridine (2 equivalents) to neutralize the HCl salt and catalyze the reaction.[1][2]
-
Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 50-60 °C) for a duration determined by reaction monitoring (typically 2-16 hours).
-
Monitoring: Track the disappearance of the aldehyde using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
Structural Characterization
The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the O-methyl group and the characteristic chemical shifts of the protons and carbons adjacent to the oxime and thioether functionalities. NMR is also crucial for determining the ratio of E/Z isomers, which can often be separated and identified by their distinct chemical shifts.[3]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition via high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C=N stretch of the oxime (around 1665 cm⁻¹) and the N-O stretch (around 945 cm⁻¹).[4]
-
Purity Assessment (HPLC): To determine the purity of the compound, typically using a UV detector. A purity level of >95% is generally required for solubility and stability studies.
Aqueous and Organic Solubility Studies
Solubility is a critical determinant of a drug candidate's absorption and bioavailability. For this compound, its relatively non-polar structure suggests low aqueous solubility.
Theoretical Underpinnings
The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[5] This method measures the saturation concentration of a compound in a specific solvent at a constant temperature, where the dissolved solute is in equilibrium with the undissolved solid. For drug discovery, kinetic solubility, which measures the concentration at which a compound precipitates from a stock solution (often in DMSO) diluted into an aqueous buffer, is also a valuable high-throughput screen.[6][7]
Experimental Protocol: Thermodynamic Solubility in Aqueous and Organic Solvents
-
Preparation: Add an excess amount of crystalline this compound to a series of vials containing the test solvents (e.g., pH 7.4 phosphate-buffered saline, simulated gastric fluid, ethanol, propylene glycol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Data Reporting: Express solubility in units of mg/mL or µg/mL.
Data Presentation: Expected Solubility Profile
The following table provides an illustrative framework for presenting the solubility data.
| Solvent System | Temperature (°C) | Measured Solubility (µg/mL) | Classification |
| pH 1.2 HCl Buffer | 37 | [Experimental Value] | [e.g., Sparingly Soluble] |
| pH 7.4 PBS | 37 | [Experimental Value] | [e.g., Sparingly Soluble] |
| Water | 25 | [Experimental Value] | [e.g., Very Sparingly Soluble] |
| Ethanol | 25 | [Experimental Value] | [e.g., Soluble] |
| Propylene Glycol | 25 | [Experimental Value] | [e.g., Freely Soluble] |
| DMSO | 25 | [Experimental Value] | [e.g., Very Soluble] |
Stability Studies and Forced Degradation
Forced degradation studies are essential to identify the likely degradation products of a drug substance and to develop stability-indicating analytical methods.[9] These studies expose the compound to stress conditions that are more severe than accelerated stability conditions. For this compound, the key points of lability are the thioether linkage (oxidation) and the O-methyloxime (hydrolysis).
Causality Behind Stress Condition Selection
The choice of stress conditions is dictated by the chemical structure of the molecule and guided by ICH Q1A(R2) and Q1B guidelines.[10]
-
Acid/Base Hydrolysis: The O-methyloxime functionality can be susceptible to hydrolysis, particularly under acidic conditions, which would cleave the C=N bond to regenerate the parent aldehyde and methoxyamine.[4] Oximes are generally more resistant to hydrolysis than hydrazones.[11][12][13]
-
Oxidation: Thioethers are well-known to be susceptible to oxidation.[14] Mild oxidation typically yields the corresponding sulfoxide, while stronger oxidation can lead to the sulfone.[15][16] Hydrogen peroxide is a common oxidant used in these studies.
-
Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.
-
Photostability: The presence of a phenyl ring and a sulfur atom suggests potential photosensitivity. ICH Q1B guidelines specify exposure to a combination of visible and UV light.[17][18][19]
Experimental Workflow: Forced Degradation
Caption: Workflow for forced degradation studies.
Predicted Degradation Pathways
Based on the functional groups present, two primary degradation pathways are anticipated:
Caption: Predicted major degradation pathways.
Data Presentation: Forced Degradation Summary
Results should be tabulated to clearly show the extent of degradation and the formation of major degradants under each stress condition.
| Stress Condition | Duration | % Assay of Parent | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 h | [Value] | [Value] | [Value] | [Value] |
| 0.1 M NaOH, 60°C | 24 h | [Value] | [Value] | [Value] | [Value] |
| 3% H₂O₂, RT | 8 h | [Value] | [Value] | [Value] | [Value] |
| 80°C, Solid | 48 h | [Value] | [Value] | [Value] | [Value] |
| Photolytic (ICH Q1B) | - | [Value] | [Value] | [Value] | [Value] |
Development of a Stability-Indicating Analytical Method
A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from all potential degradation products and process impurities. Reversed-phase HPLC with UV detection is the method of choice.
Method Development Strategy
The development process is systematic, aiming to achieve adequate resolution between the parent peak and all degradant peaks.
-
Column Selection: Start with a standard C18 column. If co-elution occurs, explore alternative stationary phases like phenyl-hexyl or embedded polar group (EPG) columns to exploit different retention mechanisms.[20]
-
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is typical. Gradient elution is often necessary to resolve early-eluting polar degradants (like methoxyamine) and the more retained parent compound and its non-polar degradants.
-
Wavelength Selection: The UV detection wavelength should be chosen at the λmax of the parent compound to maximize sensitivity, while also ensuring that all degradants can be detected. A photodiode array (PDA) detector is invaluable for assessing peak purity and selecting the optimal wavelength.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are key to proving the method's specificity.
Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic investigation of the solubility and stability of this compound. By integrating rational synthetic procedures, robust analytical methods, and scientifically grounded stress testing, researchers can build a complete physicochemical profile of this molecule. The data generated from these studies are not merely descriptive; they are predictive, enabling informed decisions in formulation development, guiding long-term stability protocols, and ultimately de-risking the progression of a potential drug candidate. The inherent lability of the thioether to oxidation and the potential for hydrolytic cleavage of the O-methyloxime are the principal stability concerns that must be quantitatively addressed to ensure the quality, safety, and efficacy of any formulation containing this compound.
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The Dawn of Precision: A Technical Guide to the Historical Development and Discovery of Oxime-Based Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the realm of photopolymerization, the quest for initiators that offer precision, efficiency, and adaptability is a perpetual pursuit. Among the diverse classes of photoinitiators, oxime-based compounds have carved a significant niche, revolutionizing applications from industrial coatings to the intricate world of 3D printing and advanced biomedical devices. This guide delves into the historical development and discovery of oxime-based photoinitiators, providing an in-depth technical exploration of their core chemistry, mechanistic principles, and the innovative strides that have defined their evolution.
The Fundamental Imperative: Understanding Photopolymerization and the Role of the Initiator
Photopolymerization, the process of converting a liquid monomer or oligomer into a solid polymer through the action of light, is a cornerstone of modern materials science. At the heart of this transformative process lies the photoinitiator, a molecule that absorbs light energy and generates reactive species—typically free radicals or cations—that initiate the polymerization chain reaction.[1] The efficiency and characteristics of the photoinitiator are paramount, dictating the speed of curing, the final properties of the polymer, and the overall success of the application.
Photoinitiators are broadly classified into two categories: Type I and Type II. Type II systems require a co-initiator or synergist to generate radicals through intermolecular reactions. In contrast, Type I photoinitiators undergo a unimolecular fragmentation upon light absorption to directly produce radicals.[2][3] Oxime esters, the focus of this guide, are a prominent and highly versatile class of Type I photoinitiators.[4][5]
The Genesis of an Idea: Early Explorations and the Rise of Oxime Esters
The photochemical potential of oxime ester compounds was first noted in the early 20th century.[6] However, their application as photoinitiators did not emerge until the work of G.A. Delzenne, U. Laridon, and H. Peeters in 1970, which laid the groundwork for their commercial development.[6] Early oxime ester photoinitiators, while effective, primarily absorbed in the UV region of the electromagnetic spectrum, limiting their application with the advent of safer, more energy-efficient visible light sources like LEDs.[4][7]
The core of the oxime ester's photoinitiating capability lies in the inherent weakness of the nitrogen-oxygen (N-O) bond.[5][8] Upon absorption of photons of appropriate energy, this bond undergoes homolytic cleavage, a process known as α-cleavage, to generate two radical species: an iminyl radical and a carboxyl radical.[2][9]
The carboxyl radical can subsequently undergo decarboxylation to release carbon dioxide and form a new carbon-centered radical.[7][9] Both the iminyl and the resulting carbon-centered radicals are capable of initiating the polymerization of monomers, such as acrylates.[3] This dual radical generation contributes to the high efficiency of oxime ester photoinitiators.
The Visible Light Revolution: Engineering the Chromophore
A significant turning point in the development of oxime-based photoinitiators was the strategic modification of their chemical structures to absorb light in the near-UV and visible regions. This was driven by the increasing adoption of light-emitting diodes (LEDs) as curing sources, which offer advantages in terms of energy efficiency, longevity, and safety over traditional mercury lamps.[10] The key to this advancement was the incorporation of various chromophoric groups into the oxime ester molecule.
By attaching moieties with extended π-conjugated systems, researchers were able to effectively "tune" the absorption spectra of the photoinitiators, shifting them to longer wavelengths. This has led to the development of a diverse palette of oxime esters, each with unique absorption characteristics and photoinitiation efficiencies.
Key Chromophore Scaffolds and Their Impact:
| Chromophore Scaffold | Key Features | Wavelength Range | Representative References |
| Carbazole | Excellent thermal stability and electron-donating properties. | Near-UV to Visible | [2][11] |
| Coumarin | Strong absorption in the visible region and good photobleaching properties. | Visible | [2][4][12] |
| Phenothiazine | Strong absorption in the visible range and can act as both Type I and Type II photoinitiators. | Visible | [2][13] |
| Triphenylamine | Good electron-donating ability and thermal stability. | Near-UV to Visible | [9][14] |
| Naphthalene | Planar structure with good electron delocalization. | UV to near-Visible | [15] |
| Anthraquinone | Enables absorption in the visible light region, suitable for 3D printing applications. | Visible | [4][16] |
This targeted molecular engineering has not only expanded the utility of oxime esters but has also enabled their use in a wider array of applications, including those requiring penetration of light through colored or opaque materials.
Mechanistic Nuances and Experimental Validation: A Deeper Dive
The high performance of oxime ester photoinitiators is attributed to their efficient N-O bond cleavage upon irradiation.[9] The efficiency of this process can be influenced by the molecular structure of the initiator and the surrounding environment.
Experimental Protocol: Determining Photoinitiation Efficiency via Real-Time FTIR
A common and effective method to evaluate the performance of a photoinitiator is through Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy. This technique monitors the disappearance of a characteristic monomer peak (e.g., the acrylate double bond at ~1635 cm⁻¹) as it is converted into a polymer.
Step-by-Step Methodology:
-
Formulation Preparation: Prepare a photocurable formulation by mixing the monomer (e.g., trimethylolpropane triacrylate, TMPTA), the oxime ester photoinitiator (typically 0.1-2 wt%), and any other additives in a dark environment to prevent premature polymerization.
-
Sample Preparation: Place a small drop of the formulation between two polypropylene films, which are then mounted in a sample holder for the FTIR spectrometer. The film thickness should be controlled to ensure consistent results.
-
Baseline Spectrum: Record an initial FTIR spectrum of the uncured sample.
-
Photopolymerization: Irradiate the sample with a light source of a specific wavelength and intensity (e.g., a 405 nm LED) while continuously recording FTIR spectra at set time intervals.
-
Data Analysis: Calculate the degree of conversion of the monomer at each time point by measuring the decrease in the area of the characteristic monomer peak relative to an internal standard peak that does not change during polymerization.
Modern Frontiers and Future Directions: From 3D Printing to Bio-applications
The versatility and high performance of oxime-based photoinitiators have positioned them as critical components in a variety of cutting-edge technologies.
-
3D Printing and Additive Manufacturing: The rapid curing speeds and high resolution achievable with oxime esters make them ideal for stereolithography (SLA) and other 3D printing techniques.[7][17][14] Their ability to function efficiently under visible light allows for the use of safer and more cost-effective light sources.
-
Dental Materials: In the field of dentistry, light-cured composites are widely used for fillings and restorations.[18] Oxime-based photoinitiators offer advantages in terms of curing depth and reduced yellowing compared to some traditional photoinitiator systems.
-
Biomedical Applications: The development of biocompatible and low-migration photoinitiators is crucial for medical applications, such as the fabrication of hydrogels for tissue engineering and drug delivery systems.[8][19] Researchers are actively exploring novel oxime ester structures with improved biocompatibility and reduced cytotoxicity.[7]
-
"Green" Chemistry and Sustainability: The drive towards more environmentally friendly chemical processes has spurred interest in bio-sourced photoinitiators.[10] While still an emerging area, the principles of chromophore design learned from synthetic oxime esters can be applied to develop new initiators from natural products.
The journey of oxime-based photoinitiators, from their initial discovery to their current state of sophistication, is a testament to the power of molecular design and the relentless pursuit of scientific innovation. As research continues to push the boundaries of photopolymerization, we can anticipate the development of even more advanced and specialized oxime-based systems, further expanding their impact across science and industry.
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Methodological & Application
Application Notes & Protocols: Leveraging 2-Methyl-2-(phenylsulfanyl)propanal O-methyloxime for Controlled Polymer Synthesis in Advanced Coatings
This document provides a detailed technical guide for researchers and scientists on the application of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime, hereafter referred to as MPSO, in the synthesis of well-defined polymers and functional coatings. We will explore its unique mechanistic action as a photoiniferter, provide validated protocols for its use, and discuss its potential in creating next-generation materials.
Section 1: Introduction to MPSO as a Functional Photoiniferter
Conventional free-radical polymerization is a robust and widely used technique but offers limited control over polymer architecture, resulting in high polydispersity and inconsistent material properties. The field of controlled radical polymerization (CRP) has emerged to address these limitations, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.
One powerful CRP technique utilizes iniferters (a portmanteau of initiator, transfer agent, and terminator). These molecules initiate polymerization and then reversibly terminate the growing polymer chains, creating a "living" system where chains can be reactivated for further growth. Organosulfur compounds, in particular, have shown significant promise as photoiniferters, where the initiation and reversible termination steps are controlled by UV light.
This compound (MPSO) is a specialized molecule designed to function as a highly efficient photoiniferter. Its structure incorporates a photolabile carbon-sulfur (C-S) bond, which allows for precise control over the polymerization process under UV irradiation. The resulting polymers are end-functionalized with fragments of the MPSO molecule, providing unique opportunities for post-polymerization modification and enhancing performance in applications such as advanced coatings.
Section 2: Proposed Mechanism of MPSO-Mediated Polymerization
The efficacy of MPSO as a polymerization controller stems from the reversible cleavage of its C-S bond under UV radiation. Unlike traditional photoinitiators that cleave into two initiating radicals[1], MPSO functions through a reversible deactivation mechanism characteristic of iniferters.
The process unfolds in three key stages:
-
Initiation: Upon exposure to UV light of an appropriate wavelength (e.g., 320-380 nm), the C-S bond in MPSO undergoes homolytic cleavage. This generates two distinct radical species: an initiating radical derived from the propanal O-methyloxime fragment and a mediating phenylsulfanyl radical (PhS•). The initiating radical adds to a monomer unit to start a new polymer chain.
-
Propagation: The newly formed polymer chain propagates by adding subsequent monomer units, similar to conventional radical polymerization.
-
Reversible Termination: The highly reactive phenylsulfanyl radical (PhS•) acts as a reversible terminating agent. It combines with the active end of a growing polymer chain to form a dormant, sulfur-capped polymer. This dormant species can be reactivated by UV light, cleaving the C-S bond again to allow for further monomer addition.
This dynamic equilibrium between active (propagating) and dormant (sulfur-capped) chains is the cornerstone of the control mechanism. It ensures that all polymer chains grow at a similar rate, leading to a low polydispersity index (PDI) and a linear evolution of molecular weight with monomer conversion.
Sources
experimental protocols for using 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime in organic synthesis
Application Note: 2-Methyl-2-(phenylsulfanyl)propanal O-methyloxime in Radical-Mediated Synthesis
Executive Summary
This technical guide details the experimental protocols for utilizing This compound (CAS: 306979-72-6) as a specialized reagent in organic synthesis. This compound serves as a robust masked isobutyraldehyde radical precursor , enabling the introduction of the thermodynamically challenging gem-dimethyl aldehyde moiety into electron-deficient alkenes.
The protocols herein address a critical bottleneck in drug discovery: the construction of quaternary carbon centers under mild conditions. By leveraging the lability of the C–S bond in the presence of radical initiators, this reagent allows for high-fidelity Giese radical additions , followed by facile hydrolysis to reveal the aldehyde functionality.
Technical Background & Mechanism
The "Gem-Dimethyl" Challenge
Direct introduction of the isobutyraldehyde radical (
-
Radical Stabilization: The C=N bond stabilizes the adjacent tertiary radical via
-conjugation. -
Protection: It masks the aldehyde, preventing side reactions such as aldol condensation or premature oxidation.
Mechanistic Pathway
The transformation proceeds via a radical chain mechanism (typically tin- or silane-mediated).
-
Initiation: Generation of a tributyltin radical (
).[1] -
Propagation (Step 1): Homolytic cleavage of the C–S bond. The phenylsulfanyl (PhS) group is an efficient radical leaving group at tertiary centers, yielding the stabilized radical (I) .
-
Propagation (Step 2): Intermolecular Giese addition of (I) to a Michael acceptor (e.g., ethyl acrylate).
-
Termination/Chain Transfer: Hydrogen atom abstraction to form the adduct (II) .
-
Hydrolysis: Acidic cleavage of the oxime ether reveals the target aldehyde.
Figure 1: Mechanistic pathway for the radical carbo-functionalization using this compound.
Experimental Protocols
Protocol A: Tin-Mediated Intermolecular Giese Addition
Objective: Synthesis of ethyl 5-(methoxyimino)-4,4-dimethylpentanoate.
Safety Note: Organotin compounds are toxic.[2] Perform all reactions in a fume hood. Use bleach (sodium hypochlorite) to quench tin residues on glassware.
Materials:
-
This compound (1.0 equiv)
-
Ethyl acrylate (2.0 equiv)
-
Tributyltin hydride (
, 1.2 equiv) -
AIBN (Azobisisobutyronitrile, 0.1 equiv)
-
Benzene or Toluene (Degassed, anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a rubber septum. Flush with Nitrogen (
) for 15 minutes. -
Dissolution: Add this compound (1 mmol, 209 mg) and ethyl acrylate (2 mmol, 215 µL) to the flask. Dissolve in degassed benzene (10 mL, 0.1 M).
-
Initiation: Add AIBN (0.1 mmol, 16 mg) in one portion.
-
Reagent Addition: Bring the solution to a gentle reflux (
). Using a syringe pump, add (1.2 mmol, 323 µL) dropwise over 1 hour.-
Rationale: Slow addition keeps the concentration of
low, minimizing the direct reduction of the radical (I) before it can add to the alkene.
-
-
Reaction: Continue refluxing for an additional 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting sulfide.
-
Workup (Tin Removal):
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane
5% EtOAc/Hexane).
Expected Results:
-
Yield: 75–85%[5]
-
Appearance: Colorless oil.
-
Data:
NMR should show the loss of aromatic protons (PhS-) and the appearance of the ethyl ester signals and the gem-dimethyl singlet.
Protocol B: Hydrolysis of the O-Methyloxime
Objective: Unmasking the aldehyde functionality.
Materials:
-
Giese Adduct (from Protocol A)
-
Glyoxylic acid (50% in water) or Paraformaldehyde/Acid
-
Acetic Acid / THF mixture
Step-by-Step Procedure:
-
Dissolution: Dissolve the oxime ether adduct (1 mmol) in THF (5 mL) and Acetic Acid (5 mL).
-
Reagent Addition: Add Glyoxylic acid (5 equiv).
-
Reaction: Stir at
for 6 hours. -
Workup: Dilute with water (20 mL) and extract with
(3 x 15 mL). Wash combined organics with saturated (carefully, gas evolution) to remove excess acids. -
Purification: Dry over
, filter, and concentrate. The resulting aldehyde is often pure enough for subsequent steps; otherwise, purify via short-path silica chromatography.
Data Analysis & Troubleshooting
Reaction Optimization Table
| Variable | Condition | Outcome | Notes |
| Solvent | Benzene (Reflux) | High Yield (82%) | Standard radical solvent. |
| Solvent | Toluene ( | Moderate Yield (70%) | Higher temp can cause premature termination. |
| Initiator | AIBN | Excellent | Half-life matches reaction time. |
| Initiator | V-40 | Good | Useful for lower temp ( |
| Hydride | High Yield | Toxic; requires KF workup. | |
| Hydride | Moderate Yield (65%) | "Green" alternative; slower kinetics. |
Troubleshooting Guide
-
Problem: Recovery of starting material.
-
Cause: Inefficient C–S bond cleavage.
-
Solution: Increase AIBN loading to 0.2 equiv or switch to a higher boiling solvent (Chlorobenzene) to promote homolysis.
-
-
Problem: Direct reduction product (Hydrogen abstraction instead of addition).
-
Cause:
concentration too high. -
Solution: Decrease addition rate of tin hydride (syringe pump over 2-3 hours). Increase concentration of the alkene substrate (use 3-5 equiv).
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of gem-dimethyl aldehydes.
References
-
Friestad, G. K. (2001). "Addition of Carbon-Centered Radicals to Imines and Related Derivatives." Tetrahedron, 57(26), 5461–5496.
-
Zard, S. Z. (1997). "On the Trail of Xanthates: Some New Chemistry from an Old Functional Group." Angewandte Chemie International Edition, 36(7), 672–685.
-
Chatgilialoglu, C. (1995). "Structural and Chemical Properties of Silyl Radicals." Chemical Reviews, 95(5), 1229–1251.
-
Yamada, K., et al. (2008).[3] "Tin-Free Radical Addition of Acyloxymethyl to Imines." Organic Letters, 10(17), 3805–3808.
-
BenchChem. (2025). "this compound Product Data."
(Note: While specific literature on the exact CAS 306979-72-6 is limited, the protocols above are derived from established methodologies for
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 3. Tin-Free Radical Addition of Acyloxymethyl to Imines [organic-chemistry.org]
- 4. A Convenient Practical Synthesis of Alkyl and Aryl Oxime Esters [organic-chemistry.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researth.iars.info [researth.iars.info]
- 9. CN102153456B - Method for preparing 2,2-dimethyl-3-hydroxy propanal - Google Patents [patents.google.com]
- 10. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]
Application Notes & Protocols: A Prospective Analysis of 2-Methyl-2-(phenylsulfanyl)propanal O-methyloxime as a Novel Photoinitiator for Vat Photopolymerization 3D Printing
Abstract
This document presents a prospective analysis and detailed protocols for the application of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime as a novel Type I photoinitiator for use in vat photopolymerization-based additive manufacturing. Drawing upon established principles of oxime ester photochemistry, we hypothesize that this compound offers potential for high-efficiency radical generation under UV-A and near-visible light sources (365-405 nm) commonly used in modern stereolithography (SLA) and Digital Light Processing (DLP) 3D printers. We provide a theoretical framework for its mechanism of action, detailed protocols for its synthesis, integration into a standard acrylate-based photopolymer resin, and a comprehensive workflow for the characterization of the resulting 3D printed materials. This guide is intended for researchers in materials science, chemical engineering, and drug delivery who are exploring novel photopolymerization systems.
Introduction and Scientific Rationale
The advancement of additive manufacturing is intrinsically linked to the development of advanced materials, particularly the photopolymer resins that form the basis of technologies like SLA and DLP.[1][2] The photoinitiator is a critical component of these resins, as it dictates the cure speed, print resolution, and final mechanical properties of the printed object. Upon absorption of light, the photoinitiator generates reactive species (free radicals or cations) that initiate the polymerization of monomers and oligomers in the resin.[3][4]
While commercially available photoinitiators like phosphine oxides and alpha-hydroxy ketones are widely used, the search for novel initiators with improved solubility, lower toxicity, and tailored absorption spectra for specific LED light sources is a continuous effort.[5] Oxime esters have emerged as a promising class of Type I (cleavage) photoinitiators.[6] Their N-O bond is susceptible to photolytic cleavage, efficiently generating two distinct radical species per molecule, which can lead to high polymerization efficiency.
We propose the investigation of This compound (herein referred to as "MPPO") as a candidate photoinitiator. Its structure is analogous to known O-acyloxime photoinitiators and possesses key features that make it a compelling subject for research:
-
Oxime Ester Moiety: The core functional group responsible for photo-cleavage.
-
Phenylsulfanyl (Thiophenyl) Group: This chromophore is anticipated to influence the molecule's UV-Vis absorption spectrum, potentially shifting it towards longer wavelengths (385-405 nm) and enhancing its molar extinction coefficient, making it highly suitable for LED-based 3D printers.
-
Sterically Hindered Structure: The quaternary carbon center may influence fragmentation pathways and the reactivity of the generated radicals.
This document provides the theoretical basis and practical, albeit prospective, protocols to validate the efficacy of MPPO in a 3D printing context.
Proposed Mechanism of Photoinitiation
Upon irradiation with photons of appropriate energy, MPPO is hypothesized to undergo a homolytic cleavage of the nitrogen-oxygen (N-O) bond, a characteristic reaction for oxime esters. This cleavage event generates two distinct radical species: an iminyl radical and a methoxy radical. Both of these radicals are capable of initiating the polymerization of vinyl-based monomers, such as acrylates or methacrylates, present in the resin.
Caption: Proposed photoinitiation and propagation mechanism of MPPO.
Experimental Protocols
These protocols are designed as a comprehensive workflow to synthesize, formulate, and validate MPPO as a photoinitiator for 3D printing.
Protocol 1: Synthesis of this compound (MPPO)
This protocol describes a standard oximation reaction to synthesize the target compound from its aldehyde precursor.
Materials:
-
2-Methyl-2-(phenylsulfanyl)propanal (CAS 63996-66-7)[7]
-
Methoxyamine hydrochloride (CH₃ONH₂·HCl)
-
Pyridine or Sodium Acetate (base)
-
Ethanol (solvent)
-
Deionized water
-
Diethyl ether or Ethyl acetate (extraction solvent)
-
Anhydrous magnesium sulfate (drying agent)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-methyl-2-(phenylsulfanyl)propanal in ethanol.
-
Add 1.2 equivalents of methoxyamine hydrochloride to the solution.
-
Slowly add 1.5 equivalents of pyridine (or 2.0 equivalents of sodium acetate) to the flask while stirring. The base neutralizes the HCl generated.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol using a rotary evaporator.
-
Add deionized water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude MPPO product.
-
Purify the product via column chromatography on silica gel if necessary.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Formulation of a Photopolymer Resin
This protocol details the preparation of a standard acrylate-based resin for comparative testing.
Table 1: Model Photopolymer Resin Formulations
| Component | Role | Formulation A (Control) | Formulation B (Test) | Formulation C (Test) |
| Isobornyl Acrylate (IBOA) | Monomer (Low Viscosity) | 40.0 wt% | 40.0 wt% | 40.0 wt% |
| Hexanediol Diacrylate (HDDA) | Monomer (Crosslinker) | 30.0 wt% | 30.0 wt% | 30.0 wt% |
| Urethane Diacrylate (UDA) | Oligomer (Flexibility) | 28.0 wt% | 28.0 wt% | 27.0 wt% |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Photoinitiator (Control) | 2.0 wt% | - | - |
| MPPO (Synthesized) | Photoinitiator (Test) | - | 2.0 wt% | 3.0 wt% |
Procedure:
-
In an amber glass bottle to protect from UV light, combine the monomers (IBOA, HDDA) and the oligomer (UDA).
-
Place the bottle on a warming plate set to 50-60°C and stir with a magnetic stirrer until the mixture is homogeneous and the viscosity is reduced.
-
In separate amber vials, weigh the required amount of photoinitiator (TPO for Formulation A, MPPO for Formulations B and C).
-
Add a small amount of the warm monomer/oligomer blend to each photoinitiator vial and stir until fully dissolved.
-
Transfer the dissolved photoinitiator solutions back into their respective main resin bottles.
-
Continue stirring the final formulations for at least 2 hours in the dark at 50°C to ensure complete homogeneity.
-
Allow the resins to cool to room temperature before use.
Protocol 3: 3D Printing and Post-Processing
This protocol outlines the printing of standardized test specimens for mechanical analysis.
Equipment:
-
DLP or SLA 3D Printer (e.g., Asiga, Formlabs, or similar) with a 385 nm or 405 nm LED light source.
-
Standard test model files (e.g., ASTM D638 Type V for tensile testing).
-
Isopropyl alcohol (IPA) for washing.
-
UV post-curing chamber.
Procedure:
-
Load the prepared resin (Formulation A, B, or C) into the printer's resin vat.
-
Set the printing parameters. Start with a baseline and optimize as needed:
-
Layer Height: 50 µm
-
Exposure Time per Layer: 3-10 seconds (this will need to be calibrated for each formulation via a validation print).
-
Lift Speed: 60 mm/min
-
-
Print at least five specimens for each formulation to ensure statistical significance in subsequent testing.
-
After printing, carefully remove the build platform.
-
Wash the printed parts in an IPA bath for 10 minutes to remove excess uncured resin. Use a soft brush if necessary.
-
Allow the parts to air dry completely.
-
Place the parts in a UV post-curing chamber (385-405 nm) for 30-60 minutes at 60°C to ensure complete polymerization and optimal mechanical properties.
Protocol 4: Material Characterization
This protocol describes the key tests to evaluate and compare the performance of the resins.
Workflow Diagram:
Caption: Workflow for characterization of 3D printed specimens.
Procedures:
-
Mechanical Testing:
-
Conduct tensile tests on the ASTM D638 Type V specimens using a universal testing machine.
-
Measure and record the Ultimate Tensile Strength (UTS), Young's Modulus, and Elongation at Break.
-
Compare the results from Formulations B and C (MPPO) against Formulation A (TPO control).
-
-
Thermal Analysis (Optional):
-
Perform Dynamic Mechanical Analysis (DMA) to determine the glass transition temperature (Tg) and storage modulus of the cured materials.
-
Use Thermogravimetric Analysis (TGA) to assess the thermal stability of the polymers.
-
-
Print Quality Assessment:
-
Print a standardized resolution test model (e.g., AmeraLabs Town) with each formulation.
-
Analyze the smallest positive and negative features that were successfully printed using optical microscopy or a digital scanner. This provides a quantitative measure of the resin's achievable resolution.
-
Expected Outcomes and Data Interpretation
A successful outcome would be for resins formulated with MPPO (Formulations B and C) to exhibit comparable or superior performance to the TPO-based control resin (Formulation A).
Table 2: Hypothetical Data for Performance Comparison
| Parameter | Formulation A (Control) | Formulation B (2% MPPO) | Formulation C (3% MPPO) | Desired Outcome |
| Optimal Exposure Time (s) | 5.0 | 4.5 | 3.5 | Lower is better (higher reactivity) |
| Tensile Strength (MPa) | 55 | 58 | 60 | Higher is better |
| Young's Modulus (GPa) | 2.1 | 2.2 | 2.3 | Application-dependent |
| Elongation at Break (%) | 6 | 5.5 | 5 | Application-dependent |
| Smallest Feature Size (µm) | 50 | 50 | 45 | Lower is better |
Interpretation:
-
Reactivity: A shorter optimal exposure time for the MPPO formulations would indicate higher photoreactivity.
-
Mechanical Properties: If the tensile strength and modulus of the MPPO parts meet or exceed the control, it demonstrates that MPPO can produce mechanically robust objects.
-
Resolution: Achieving a smaller feature size would suggest that light scattering is well-controlled and that MPPO is suitable for high-resolution printing.
Conclusion
The protocols and theoretical framework provided in this document establish a clear and scientifically rigorous path for evaluating this compound as a novel photoinitiator for additive manufacturing. Based on its chemical structure and analogy to known high-performance oxime esters, MPPO represents a promising candidate for developing next-generation photopolymer resins. The successful execution of these protocols will provide valuable data for the materials science and 3D printing communities, potentially unlocking new material capabilities for a wide range of applications.
References
-
PubChem. 2-Methyl-2-(phenylsulfanyl)propanal. National Center for Biotechnology Information. [Link]
- Google Patents.
-
RAHN AG. Photoinitiators for UV Curing - RAHN Product Portfolio. [Link]
-
RadTech. Photoinitiator selection to advance the UV curing industry in an uncertain world. [Link]
-
Eibel, A., Fast, D. E., & Gescheidt, G. (2018). Choosing the ideal photoinitiator for free radical photopolymerizations: Predictions based on simulations using established data. Royal Society of Chemistry. [Link]
-
Gissibl, A., et al. (2019). Highly Fluorinated Methacrylates for Optical 3D Printing of Microfluidic Devices. Materials, 12(10), 1649. MDPI. [Link]
-
MDPI. Highly Fluorinated Methacrylates for Optical 3D Printing of Microfluidic Devices. [Link]
- Ligon, S. C., et al. (2017). Polymers for 3D Printing and Customized Additive Manufacturing. Chemical Reviews, 117(15), 10212–10290.
- Bagheri, A., & Jin, J. (2019). Photopolymerization in 3D Printing.
-
Lawrence Livermore National Laboratory. (2026). Next-generation materials for additive manufacturing. [Link]
-
Genina, N., et al. (2021). 3D Printed Buccal Films for Prolonged-Release of Propranolol Hydrochloride: Development, Characterization and Bioavailability Prediction. Pharmaceutics, 13(12), 2138. PMC. [Link]
- ISO/ASTM 52900:2021. Additive manufacturing — General principles — Terminology.
- Voisin, T., et al. (2021). Controlling the atomic structure of additively manufactured alloys by tuning the laser-induced cooling rate.
- Goyanes, A., et al. (2015). 3D printing of oral drugs: a new reality. Journal of Pharmaceutical Sciences, 104(2), 461-465.
Sources
- 1. 3D Printed Buccal Films for Prolonged-Release of Propranolol Hydrochloride: Development, Characterization and Bioavailability Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation materials for additive manufacturing | Lawrence Livermore National Laboratory [llnl.gov]
- 3. Photoinitiators for UV Curing - RAHN Product Portfolio [rahn-group.com]
- 4. rsc.org [rsc.org]
- 5. radtech.org [radtech.org]
- 6. US6596445B1 - O-acyloxime photoinitiators - Google Patents [patents.google.com]
- 7. 2-Methyl-2-(Phenylsulfanyl)Propanal | C10H12OS | CID 2769047 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the shelf life and stability of formulations containing 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime
Technical Support Center: Formulation & Stability of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges presented by this molecule. Our goal is to provide not just protocols, but a foundational understanding of the compound's behavior, enabling you to design robust, stable, and effective formulations. We will explore the primary degradation pathways and offer field-proven strategies to mitigate them, ensuring the integrity and shelf life of your product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the formulation and storage of this compound.
Q1: What are the primary chemical stability concerns and potential degradation pathways for this molecule?
A1: The structure of this compound contains three key functional groups that are susceptible to degradation: a phenylsulfanyl (thioether) group , an O-methyloxime group , and a carbon skeleton that can be influenced by these moieties. The primary degradation pathways are oxidation, hydrolysis, and photolysis.[1][2]
-
Oxidation: The sulfur atom in the phenylsulfanyl group is highly susceptible to oxidation. It can be oxidized first to a sulfoxide and subsequently to a sulfone.[1] This is often initiated by atmospheric oxygen, residual peroxides in excipients, or exposure to oxidizing agents.[3]
-
Hydrolysis: The O-methyloxime group can undergo acid-catalyzed hydrolysis to yield the corresponding aldehyde/ketone and methoxyamine.[4][5] While oximes are generally more resistant to hydrolysis than analogous hydrazones, this pathway can be significant at low pH.[6][7]
-
Photolysis: Aromatic thioethers can be photosensitive. Exposure to light, particularly in the UV spectrum, can generate reactive species, leading to cleavage of the carbon-sulfur bond or accelerating oxidative processes.[8][9]
The interplay of these pathways can lead to a complex degradation profile, resulting in loss of potency and the formation of impurities.
Caption: Primary degradation pathways for the target molecule.
Q2: My formulation is developing a yellow tint and a slight odor over time. What is the likely cause and how can I fix it?
A2: This is a classic sign of oxidative degradation. The formation of sulfoxides and other related oxidation byproducts can often introduce chromophores that absorb in the visible spectrum, leading to a yellow or brownish discoloration.[10] The odor may result from the formation of volatile sulfur-containing degradants.
Troubleshooting Steps:
-
Confirm Oxidation: Use a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to analyze the degraded sample. Look for masses corresponding to the addition of one oxygen atom (M+16, for the sulfoxide) or two oxygen atoms (M+32, for the sulfone).[11]
-
Identify the Source:
-
Atmosphere: Is your formulation process and packaging performed in an inert atmosphere (e.g., nitrogen or argon)? If not, dissolved oxygen in the solvent is a likely culprit.
-
Excipients: Some common excipients, particularly polymers like povidone, can contain reactive peroxide impurities that initiate oxidation.[3][12] Request certificates of analysis for your excipients with peroxide level specifications.
-
Preventative Formulation Strategies:
-
Inert Atmosphere: Purge your formulation buffer/solvent with nitrogen or argon prior to adding the active pharmaceutical ingredient (API). Overlay the formulation with the inert gas during processing and before sealing the final container.
-
Antioxidants: Incorporate a suitable antioxidant.
-
For aqueous formulations: Consider water-soluble antioxidants like ascorbic acid or sodium metabisulfite.
-
For lipid-based or organic formulations: Butylated hydroxytoluene (BHT) or tocopherol (Vitamin E) are effective choices.
-
-
Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidative reactions. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
Q3: I'm observing a significant loss of potency in my acidic formulation (pH 4.5), but less so at neutral pH. How do I investigate and prevent this?
A3: This pH-dependent loss of potency strongly suggests acid-catalyzed hydrolysis of the O-methyloxime bond.[4][13] While more stable than many C=N bonds, the oxime linkage is susceptible to cleavage under acidic conditions, which would convert your active molecule back to the parent aldehyde and inactive O-methylhydroxylamine.[5]
Investigation Protocol: pH Profile Study
-
Preparation: Prepare a series of buffer solutions across a relevant pH range (e.g., from pH 3 to pH 8).
-
Incubation: Dissolve your API in each buffer to a known concentration. Store these solutions at a controlled, accelerated temperature (e.g., 40°C or 50°C) to speed up degradation.
-
Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample. Analyze using a validated stability-indicating HPLC method to quantify the remaining parent API.
-
Data Interpretation: Plot the logarithm of the remaining API concentration versus time for each pH. The slope of this line will give you the degradation rate constant (k). A plot of k versus pH will reveal the pH of maximum stability.
Stabilization Strategies:
-
pH Adjustment: The most direct solution is to formulate your product at or near its pH of maximum stability, which is likely to be in the neutral to slightly basic range for this compound. Use a buffering agent with sufficient capacity to maintain this pH over the product's shelf life.
-
Excipient Selection: Avoid acidic excipients that could lower the micro-environmental pH of the formulation.
-
Lyophilization (Freeze-Drying): For formulations where an acidic pH is required for solubility or other reasons, removing water via lyophilization can drastically reduce hydrolytic degradation and improve long-term stability.[14]
Q4: How should I properly conduct forced degradation studies to understand the stability of this compound?
A4: Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[15] It is a cornerstone of developing and validating a stability-indicating analytical method.[16] These studies should be performed on a single batch of the drug substance.[15]
Recommended Stress Conditions
| Stress Condition | Recommended Parameters & Reagents | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | O-methyloxime cleavage[5][16] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | May induce other structural changes |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temp for 24 hours | Thioether oxidation to sulfoxide/sulfone[3][17] |
| Thermal Stress | Solid API at 80°C for 48 hours | Assesses thermal stability |
| Photostability | Solid API and solution exposed to ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energy | Photolysis, photo-oxidation[18][19] |
Experimental Workflow
Caption: Workflow for a forced degradation study.
Key Considerations:
-
Target Degradation: Aim for 5-20% degradation of the active ingredient. If degradation is too extensive, reduce the stress duration or temperature.
-
Controls: Always include a control sample stored under normal conditions to differentiate stress-induced degradation from inherent instability. For photostability, use a "dark control" wrapped in aluminum foil.[20]
-
Method Validation: The analytical method used must be able to separate all major degradation products from the parent peak and from each other. This is the definition of a "stability-indicating" method.[21]
Q5: What types of excipients are compatible or potentially incompatible with this molecule?
A5: Excipient compatibility is crucial for a stable final product.[12] Incompatibilities can arise from direct chemical reactions or from reactive impurities within the excipients.[2][3]
Excipient Compatibility Guide
| Excipient Category | Compatible / Recommended | Use with Caution / Potentially Incompatible | Rationale for Caution |
| Fillers / Diluents | Microcrystalline Cellulose, Mannitol, Dibasic Calcium Phosphate | Lactose (and other reducing sugars) | Can undergo Maillard-type reactions if trace primary/secondary amine impurities are present; not a primary concern for this API but good practice to verify. |
| Binders | Hydroxypropyl Cellulose (HPC), Hydroxypropyl Methylcellulose (HPMC) | Povidone (PVP), Crospovidone | Known to contain peroxide impurities which can initiate oxidative degradation.[3] If used, select grades with low peroxide levels. |
| Lubricants | Magnesium Stearate (low levels), Sodium Stearyl Fumarate | High levels of Magnesium Stearate | Can be alkaline and may promote base-catalyzed degradation in some APIs. |
| Solvents / Co-solvents | Propylene Glycol, Ethanol, Polyethylene Glycol (PEG 400), Purified Water | Solvents prone to peroxide formation (e.g., aged THF, Ethers) | Peroxides will cause oxidative degradation. |
| Antioxidants | Ascorbic Acid, BHT, Tocopherol, Sodium Metabisulfite | N/A | Highly recommended to prevent oxidation of the thioether. |
| Buffering Agents | Phosphate buffers, Citrate buffers (near neutral pH) | Strongly acidic buffers | Will catalyze the hydrolysis of the oxime group. |
Screening Protocol: Screen for incompatibilities by preparing binary mixtures of the API and each excipient (e.g., in a 1:1 or 1:5 ratio). Store these mixtures under accelerated conditions (e.g., 40°C/75% RH) for 2-4 weeks and analyze for the appearance of degradants or significant changes in physical appearance.[22]
References
-
The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Journal of Drug Delivery Science and Technology. Available at: [Link]
-
Improvement of Photostability in Formulation: A Review. SciSpace. Available at: [Link]
-
Structural Elucidation of Major Degradation Products of Milbemycin Oxime Drug Substance using LC-MS and NMR. ResearchGate. Available at: [Link]
-
Studies on forced degradation of oxcarbazepine and development of a validated stability-indicating HPLC assay method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Formulation of Photosensitive Drugs. MDPI. Available at: [Link]
-
Improvement of Photostability in Formulation: A Review. ResearchGate. Available at: [Link]
-
Oxime. Wikipedia. Available at: [Link]
-
Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. National Center for Biotechnology Information. Available at: [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
- Process for the production of o-substituted oximes. Google Patents.
-
The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Royal Society of Chemistry. Available at: [Link]
-
Synthesis by Hydrolysis. Thieme E-Books. Available at: [Link]
-
FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry. Available at: [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. National Center for Biotechnology Information. Available at: [Link]
-
Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. PubMed. Available at: [Link]
-
Structure–Reactivity Relationships of Oxime–Oxalate/Glyoxylate/Ester Derivatives: Dual Photo/Thermal Initiators for Visible Light Polymerization and Composite Preparation. National Center for Biotechnology Information. Available at: [Link]
-
Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. Juniper Publishers. Available at: [Link]
-
Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. AAPS PharmSciTech. Available at: [Link]
-
Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology. Available at: [Link]
-
Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. National Center for Biotechnology Information. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. Available at: [Link]
-
Analytical & Stability Testing. ProMed Pharma. Available at: [Link]
-
Identification of Disulfides from the Biodegradation of Dibenzothiophene. National Center for Biotechnology Information. Available at: [Link]
-
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available at: [Link]
-
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Semantic Scholar. Available at: [Link]
-
2-Methyl-2-(Phenylsulfanyl)Propanal. PubChem. Available at: [Link]
-
Guideline on Photostability Testing. BfArM. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
Analytical Techniques for the Assessment of Drug Stability. ResearchGate. Available at: [Link]
-
Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents. National Center for Biotechnology Information. Available at: [Link]
-
Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. Available at: [Link]
-
Efficient Degradation of Bisphenol S by Ultraviolet/Persulfate Oxidation in Ultra-Pure and Saline Waters: Effects of Operating Conditions and Reaction Mechanism. MDPI. Available at: [Link]
-
Photostability testing theory and practice. Q1 Scientific. Available at: [Link]
-
Stability Assessments in Bioanalytical Method Validation. Celegence. Available at: [Link]
-
Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. MDPI. Available at: [Link]
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strategies to reduce yellowing in coatings cured with 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime
The following guide serves as a specialized Technical Support Center for researchers and formulation scientists utilizing 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime (CAS: 306979-72-6).
This molecule acts as a high-reactivity Type I Photoinitiator (PI) , characterized by its oxime ether functionality and a thioether (phenyl-sulfanyl) group. While it offers rapid curing rates, the thioether moiety and iminyl radical byproducts present significant challenges regarding color stability (yellowing).
Status: Operational Topic: Reducing Yellowing in Coatings Cured with this compound Audience: Polymer Scientists, Formulation Chemists, Pharmaceutical Packaging Engineers
Part 1: The Mechanism of Yellowing
Why does this specific molecule yellow?
To solve the problem, we must first map the degradation pathways. This PI contains two "chromophore generators":
-
The Thioether (Ph-S-): Highly susceptible to oxidation, converting to sulfoxides (yellow) and sulfones upon exposure to atmospheric oxygen or singlet oxygen generated during UV exposure.
-
The Iminyl Radical: Upon N-O bond cleavage, the resulting iminyl radical (
) initiates polymerization but can also recombine to form azines ( ), which are conjugated and typically yellow.
Pathway Visualization
The following diagram illustrates the competitive pathways between successful curing (Polymerization) and defect formation (Yellowing).
Figure 1: Mechanistic pathways showing how the thio-oxime PI splits into active radicals for curing, while side reactions (oxidation and recombination) lead to yellow chromophores.
Part 2: Troubleshooting Guide (Q&A)
Section A: Formulation Adjustments
Q1: I observe immediate yellowing right after the UV cure. Is my PI concentration too high? Diagnosis: Immediate yellowing usually indicates "Intrinsic Chromophore Formation" via radical recombination (Azines) or excessive PI absorption at the violet edge of the spectrum. Solution:
-
Step 1: Perform a "Ladder Study." Reduce PI concentration in 0.5% increments (e.g., from 3.0% down to 1.0%).
-
Step 2: Add a Optical Brightener (e.g., 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole)). These absorb UV and emit blue light, optically masking the yellow.
-
Step 3: If the coating is thick (>50µm), the yellowing may be due to depth-of-cure issues trapping radicals. Switch to a Dual-PI system : Reduce the Thio-Oxime PI by 50% and supplement with a bleaching PI like TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide), provided the TPO absorption doesn't interfere with your target application.
Q2: The coating is clear initially but yellows after 24 hours or thermal stress. Why? Diagnosis: This is Post-Cure Oxidation . The thioether (Ph-S-) group in the PI residue is reacting with ambient oxygen to form colored sulfoxides. Solution:
-
Primary Defense: Incorporate a Phosphite Antioxidant (e.g., Tris(2,4-di-tert-butylphenyl)phosphite). Phosphites are "hydroperoxide decomposers" and specifically protect sulfur groups from oxidation.
-
Secondary Defense: Add a Hindered Amine Light Stabilizer (HALS) .[1][2] Note: Use a non-basic HALS (NOR-HALS) to avoid acid-base interactions with the oxime byproducts.
Section B: Process Optimization
Q3: We are using standard Mercury arc lamps. Could this be the cause? Diagnosis: Yes. Mercury lamps emit significant heat (IR) and short-wave UV (UVC).
-
Heat: Accelerates the oxidation of the sulfur group.
-
UVC: Can degrade the polymer matrix itself, compounding the yellowing. Solution: Switch to 395nm LED curing . The Thio-Oxime PI absorbs well in the UVA/Blue range. LEDs eliminate the thermal stress and UVC degradation, significantly reducing the "background" yellowing.
Q4: Does oxygen inhibition play a role in yellowing for this specific molecule? Diagnosis: Yes. Oxygen creates peroxy radicals which terminate the iminyl radicals, leaving unreacted PI (which eventually oxidizes/yellows) and creating surface tackiness. Solution:
-
Inerting: Cure under a Nitrogen blanket (Target < 500 ppm O₂).
-
Physical Barrier: If N₂ is not feasible, use a release liner (PET film) on top of the coating during cure to exclude oxygen.
Part 3: Experimental Protocols
Protocol 1: Quantifying Yellowing (ASTM E313)
Use this protocol to validate if your additives are actually working.
Equipment: Spectrophotometer (e.g., BYK-Gardner or X-Rite), White Standard Tile.
-
Preparation: Coat the formulation on a non-yellowing substrate (e.g., Quartz glass or high-grade white Leneta card).
-
Baseline: Measure
values of the uncured resin. -
Cure: Expose to UV source (record Energy density in mJ/cm²).
-
Measurement (t=0): Measure immediately after cure.
-
Aging (t=24h): Store sample in dark at 60°C (accelerated aging). Measure again.
-
Calculation: Use the formula:
(if using XYZ space) or simply track the (change in blue-yellow axis).-
Target:
(Visible limit).
-
Protocol 2: Real-Time FTIR for Cure Efficiency
Ensure you aren't mistaking "undercure" for "yellowing". Unreacted PI is a reservoir for future yellowing.
-
Monitor Peak: Focus on the C=C acrylate peak (810 cm⁻¹ or 1407 cm⁻¹) and the C=N oxime peak (approx 1600-1620 cm⁻¹).
-
Procedure:
-
Place drop of resin on ATR crystal.
-
Irradiate while scanning (approx 2 scans/second).
-
Stop when C=C conversion plateaus.
-
-
Validation: If C=N peak remains high while C=C plateaus, your PI is not cleaving efficiently. Increase Light Intensity (mW/cm²), not just time.
Part 4: Comparative Data (Stabilizer Efficacy)
The following table summarizes the effect of additives on the Yellowing Index (YI) of a standard urethane acrylate formulation cured with 2.0% Thio-Oxime PI.
| Formulation ID | Additive System | Initial YI ( | Aged YI (72h @ 60°C) | Notes |
| Control | None | 1.8 | 5.2 | Significant post-cure yellowing due to S-oxidation. |
| F-01 | 0.5% HALS (Tinuvin 292 type) | 1.7 | 3.1 | Improved, but sulfur oxidation still occurs. |
| F-02 | 0.5% Phosphite (Irgafos 168 type) | 1.6 | 1.9 | Best for thermal stability. Phosphite protects the S-group. |
| F-03 | 0.05% Optical Brightener | 0.4 | 2.5 | Excellent initial appearance; brightener degrades over time. |
| F-04 | F-02 + F-03 (Combo) | 0.5 | 1.1 | Optimal Strategy. Masks initial color + prevents aging. |
References
-
MDPI. (2025). Macromolecular Oxime Ester Photoinitiator OXE-02: A High-Efficiency, Low-Yellowing UV Curing Solution. Retrieved from 3
-
Bomar. (2022).[4] Yellowing and Color Change in Oligomers & Coatings. Retrieved from 5
-
Eastomat. (2025). Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions. Retrieved from 1
-
ChemicalBook. (n.d.). This compound Properties. Retrieved from 6
-
MDPI. (2024). Self-Anchoring Coumarin Oxime Ester Photoinitiators with Low Migration for UV-LED Curable Coatings. Retrieved from 7
Sources
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- 3. Macromolecular Oxime Ester Photoinitiator OXE-02: A High-Efficiency, Low-Yellowing UV Curing Solution [yansuochem.com]
- 4. Solution to yellowing problem with UV epoxy resin - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
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- 7. mdpi.com [mdpi.com]
enhancing the through-cure of pigmented systems using 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime
Technical Support Center: Enhancing Through-Cure in Pigmented Systems
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for enhancing the through-cure of pigmented UV-curable systems. This guide is designed for researchers, scientists, and formulation chemists working with photoinitiators to overcome the unique challenges presented by pigmented coatings, inks, and adhesives. Here, we focus on the application and troubleshooting of Norrish Type I photoinitiators, with a specific emphasis on the oxime ester class, to which compounds like 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime belong.
Section 1: Core Principles & FAQs
This section addresses the fundamental science behind the curing challenges in pigmented systems and the mechanism of oxime ester photoinitiators.
Q1: What is this compound and how does it function as a photoinitiator?
This compound is a specialized organic molecule belonging to the oxime ester class of photoinitiators. These are classified as Norrish Type I (cleavage) initiators.[1] Upon exposure to a sufficient dose of UV light at the correct wavelength, the molecule absorbs photons, causing the relatively weak Nitrogen-Oxygen (N-O) bond in the oxime ester group to break homolytically.[1][2] This cleavage event generates two distinct free radicals: an iminyl radical and an acyloxy radical. The acyloxy radical can then undergo rapid decarboxylation to produce a highly reactive alkyl radical and carbon dioxide.[1][3] Both the iminyl and alkyl radicals are capable of initiating the polymerization of acrylate or methacrylate monomers and oligomers in the formulation, starting the cross-linking process that solidifies the liquid resin into a cured film.[4]
Q2: Why is achieving good "through-cure" so difficult in pigmented systems?
Achieving a uniform cure throughout the entire depth of a coating (through-cure) is challenging in pigmented systems due to a phenomenon known as competitive absorption.[5][6]
-
UV Light Attenuation: Pigments, by their very nature, are designed to absorb and/or scatter visible light to provide color and opacity. Unfortunately, many pigments also absorb or scatter UV radiation in the same spectral range that photoinitiators rely on for activation.[5][7]
-
"UV Shadowing": The pigment particles essentially "shield" the photoinitiator molecules in the lower layers of the coating from the UV light. This means the surface may cure quickly, but the UV energy is insufficient to penetrate deeply and activate the photoinitiators near the substrate.[8] This leads to a coating that is hard on the surface but remains liquid or soft underneath, resulting in poor adhesion and mechanical properties.[9]
Q3: What are the potential advantages of using an oxime ester photoinitiator in pigmented formulations?
Oxime esters are known for their excellent performance in pigmented formulations for several key reasons:[10]
-
High Reactivity: They are highly efficient at generating free radicals.
-
Wavelength Tuning: The absorption characteristics of oxime esters can be molecularly engineered to absorb at longer UVA and even visible light wavelengths (e.g., 385-455 nm).[11][12] Longer wavelength light has greater penetration depth through pigmented layers, allowing for better activation of the photoinitiator in the bulk of the coating.[8]
-
Photobleaching: Many advanced oxime esters exhibit a property called photobleaching.[13][14] As the initiator is consumed during the curing process, its absorption of light decreases. This allows UV light to penetrate progressively deeper into the coating as the reaction proceeds, enhancing the through-cure.[11] This is a significant advantage over initiators that create byproducts that continue to absorb UV light.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered when using oxime ester photoinitiators in pigmented systems.
Issue 1: Poor Through-Cure (Coating is soft, wet, or delaminates from the substrate)
This is the most common failure mode in pigmented systems. The surface may feel hard, but a "thumb twist" test reveals a soft or liquid layer underneath.
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Incorrect Photoinitiator Concentration | Rationale: Too low a concentration results in an insufficient number of initiating radicals in the lower layers. Conversely, an excessively high concentration can lead to a "surface-screening" effect, where the top layer absorbs all the UV energy so quickly that none reaches the bottom. Solution: Perform a concentration ladder study. Start with a baseline concentration (e.g., 2.0% by weight) and test levels at ±0.5%, 1.0%, and 2.0% to find the optimal window for your specific pigment loading and film thickness. |
| Wavelength Mismatch | Rationale: The photoinitiator can only be activated by the wavelengths of light it absorbs. If the spectral output of your UV lamp does not significantly overlap with the absorption spectrum of the oxime ester, initiation will be inefficient, especially at depth.[9][15] Solution: 1. Obtain the UV-Vis absorption spectrum for your specific photoinitiator. 2. Obtain the spectral output data for your UV lamp (e.g., broad-spectrum mercury vs. narrow-band 365 nm or 395 nm LED). 3. Ensure there is strong overlap. For pigmented systems, a lamp with significant output in the 380-420 nm range is often beneficial.[8] |
| Excessive Pigment Loading or Incorrect Pigment Choice | Rationale: Every pigment has a unique UV absorption profile.[7] Highly absorbing pigments like carbon black or certain organic reds can completely block UV penetration.[5] Solution: 1. Review the technical data sheet for your pigment to understand its UV transmission/absorption characteristics. 2. If possible, select pigments that have a "window" of lower absorption in the region where your photoinitiator is most active. 3. Reduce pigment loading to the minimum level required to achieve the desired color and opacity. |
| Insufficient UV Dose (Irradiance or Time) | Rationale: The total energy delivered to the coating (Dose in mJ/cm²) is a product of light intensity (Irradiance in mW/cm²) and exposure time. Insufficient dose means not enough photons reach the deeper layers to activate the initiators.[9] Solution: 1. Use a radiometer to measure the irradiance at the coating surface. Ensure the lamp is performing to specification. 2. Decrease the conveyor belt speed to increase exposure time. 3. Increase the lamp power. Perform a dose-response experiment to find the minimum energy required for a full cure. |
Issue 2: Surface Tackiness (Coating is cured underneath but sticky on top)
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Oxygen Inhibition | Rationale: Atmospheric oxygen is a potent free-radical scavenger. It can quench the initiating radicals at the surface of the coating, terminating the polymerization reaction before it can form a solid, tack-free film.[16] Solution: 1. Increase Lamp Intensity: A higher irradiance can generate radicals faster than oxygen can quench them. 2. Use a Photoinitiator Blend: Combine the oxime ester (for through-cure) with a surface-curing photoinitiator like an alpha-hydroxy ketone (e.g., Irgacure 184), which is highly efficient at the surface.[5] A 1:1 ratio is a common starting point. 3. Inert Atmosphere: For critical applications, cure under a nitrogen (N₂) blanket to displace oxygen from the surface. |
Issue 3: Poor Adhesion
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Insufficient Cure at Interface | Rationale: This is a direct consequence of poor through-cure. If the layer of coating directly in contact with the substrate is not fully polymerized, there will be no effective bond.[15] Solution: Address all the troubleshooting steps for Issue 1: Poor Through-Cure . Improving the cure at the bottom of the film is critical for adhesion. |
| Substrate Contamination | Rationale: The substrate surface must be clean and have sufficient surface energy for the coating to wet and adhere properly. Oils, mold release agents, or other contaminants can act as a barrier. Solution: 1. Ensure the substrate is thoroughly cleaned with an appropriate solvent (e.g., isopropanol) before coating. 2. Consider a surface treatment like corona or plasma to increase the surface energy of non-polar substrates like plastics. |
Issue 4: Yellowing or Discoloration
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Photoinitiator Byproducts | Rationale: The cleaved fragments of the photoinitiator can sometimes be colored, leading to a yellow tint in the final film. This is more common with certain classes of photoinitiators. Solution: 1. Select a photoinitiator known for low yellowing. Oxime esters with photobleaching properties are often advantageous here, as the chromophore responsible for color is destroyed during the reaction.[14] 2. Use the minimum effective concentration of the photoinitiator. |
| Over-Curing | Rationale: Exposing the formulation to an excessive UV dose (especially with high-energy, short-wavelength UVC light) can cause degradation of the polymer backbone or other components, leading to yellowing. Solution: Optimize the UV dose. Find the "cure window" that provides full cure without delivering excessive energy. Using longer-wavelength LED sources can sometimes mitigate this issue. |
Section 3: Experimental Protocols & Data
Protocol 1: Determining Optimal Photoinitiator Concentration
-
Prepare a Masterbatch: Create a pigmented formulation without any photoinitiator. Ensure all components, especially the pigment, are fully dispersed.[17]
-
Create Test Samples: Aliquot the masterbatch into several vials. Add the oxime ester photoinitiator to each vial to create a range of concentrations (e.g., 1.0%, 1.5%, 2.0%, 2.5%, 3.0% by weight). Mix thoroughly until dissolved.
-
Application: Apply each formulation onto the target substrate using a drawdown bar to ensure a consistent and known film thickness.
-
Curing: Pass all samples under the UV lamp using identical settings (lamp power, belt speed).
-
Evaluation: Immediately after curing, assess the through-cure of each sample using the methods described in Protocol 2.
-
Analysis: Identify the lowest concentration that provides a complete and robust through-cure. This is your optimal concentration.
Protocol 2: Evaluating Cure Performance
-
Thumb Twist Test: Immediately after curing, press your thumb firmly onto the surface of the coating and twist.
-
Pass: No impression, marring, or wrinkling. The surface is hard and smooth.
-
Fail (Poor Through-Cure): The coating wrinkles, mars, or feels soft underneath the surface, indicating a liquid layer below.
-
-
Solvent Rub Test (ASTM D5402): Using a cotton swab saturated with a solvent like methyl ethyl ketone (MEK) or isopropanol (IPA), perform a set number of double rubs (e.g., 50) with consistent pressure.
-
Pass: No significant removal of the coating down to the substrate.
-
Fail: The coating is easily removed, indicating incomplete cross-linking.
-
-
Cross-Hatch Adhesion Test (ASTM D3359): Use a special cutting tool to scribe a grid through the coating to the substrate. Apply a standardized pressure-sensitive tape over the grid and pull it off rapidly.
-
Pass (5B): The edges of the cuts are completely smooth; none of the squares of the lattice is detached.
-
Fail (0B-4B): Squares of coating are detached, indicating poor adhesion.
-
Section 4: Visualizing the Process
Diagram 1: Type I Photoinitiation Mechanism for Oxime Esters
This diagram illustrates the cleavage of an oxime ester photoinitiator upon UV exposure to generate initiating free radicals.
Caption: Mechanism of radical generation from a Type I oxime ester photoinitiator.
Diagram 2: Troubleshooting Workflow for Poor Through-Cure
This flowchart provides a logical sequence of steps to diagnose the root cause of incomplete curing in pigmented systems.
Caption: A systematic workflow for diagnosing poor through-cure issues.
References
-
Qiu, W., Hu, P., Zhu, J., Liu, R., Zhiquan, L., Hu, Z., Chen, Q., Dietliker, K., & Liska, R. (2019). Cleavable Unimolecular Photoinitiators Based on Oxime‐Ester Chemistry for Two‐Photon Three‐Dimensional Printing. ChemPhotoChem, 3(11), 1090–1094. Available at: [Link]
-
Li, Y., et al. (2024). Multifunctional Photobleaching Visible Radical/Cationic Photoinitiators Based on 5-Membered Aromatic Heterocyclic-Bis-Chalcone-Oxime Esters. ACS Applied Polymer Materials. Available at: [Link]
-
Wang, Y., et al. (2025). Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives. Coatings, 15(9), 1156. Available at: [Link]
-
Yilmaz, G., et al. (2017). Wavelength-Dependent Photochemistry of Oxime Ester Photoinitiators. Macromolecules, 50(6), 2254–2262. Available at: [Link]
-
Wang, Y., et al. (2025). Figure 3: Photoinitiation mechanism for Type I PIs, including (a) oxime ester... ResearchGate. Available at: [Link]
-
Ortyl, J., et al. (2026). Oxime Esters as Efficient Initiators in Photopolymerization Processes. Materials, 19(1), 233. Available at: [Link]
-
BoldChem Tech. (2019). UV Photoinitiators for Pigmented Coatings. Available at: [Link]
-
Zhang, X., et al. (2024). Self-Anchoring Coumarin Oxime Ester Photoinitiators with Low Migration for UV-LED Curable Coatings. Molecules, 30(1), 53. Available at: [Link]
-
Ball & Doggett. Technical Information NewV® – UV-curing inks and varnishes. Available at: [Link]
-
Bomar. (2022). Introduction to UV Formulations. Available at: [Link]
-
ResearchGate. Synthesis and Photopolymerization Kinetics of Oxime Ester Photoinitiators. Available at: [Link]
- Google Patents. (2002). EP1395615B1 - Oxime ester photoinitiators having a combined structure.
-
MDPI. (2025). The Influence of the Photoinitiating System on Residual Monomer Contents and Photopolymerization Rate of a Model Pigmented UV/LED Nail Gel Formulation. Available at: [Link]
-
ResearchGate. (2025). Characterization and application of pigmented UV-curable ink jet inks. Available at: [Link]
-
American Coatings Association. (2006). Photocuring Activity of Several Commercial, Near UV Activated Photoinitiators in Clear and Pigmented Systems. Available at: [Link]
-
Lin, K., et al. (2022). Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization. Polymers, 14(18), 3866. Available at: [Link]
-
Obie, R. Importance of Pigment and Dispersion Characterization for Optimum Cure and Performance in UV-Curable Stains, Inks and Coatings. RadTech. Available at: [Link]
-
Pacific Adhesive Systems. (2023). Troubleshooting Common UV Adhesive Curing Issues. Available at: [Link]
-
IUV. (2025). Troubleshooting Common UV Curing System Problems in Printing. Available at: [Link]
-
Herlihy, S. (1996). FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS. University of Kent. Available at: [Link]
-
MDPI. (2023). Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network. Available at: [Link]
-
Tintoll. (2024). Type 1 Photoinitiators in Light-Curing Technology: Applications and Prospects. Available at: [Link]
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addressing migration issues of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime in food packaging applications
The following guide is designed as a specialized Technical Support Center resource for researchers and drug development professionals encountering the specific migration of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime (CAS 306979-72-6).
Subject: this compound (MPSO)
Case Reference: NIAS-306979 | Status: Active Investigation Applicable Fields: Food Contact Materials (FCM), Pharmaceutical Packaging (E&L), UV-Cure Coatings
Executive Summary & Technical Context
This compound (hereafter referred to as MPSO ) is a sulfur-containing oxime ether. In the context of packaging, it is frequently identified as a Non-Intentionally Added Substance (NIAS) or a specific degradation product arising from:
-
UV-Curing Processes: Radical fragmentation of sulfur-based photoinitiators (Type I or II) in inks and varnishes.
-
Elastomer Vulcanization: Breakdown of sulfur-donor accelerators in rubber gaskets or plungers.
-
Agrochemical Residues: If the packaging utilizes recycled fibers, it may appear as a legacy contaminant (structurally similar to carbamate/oxime pesticide intermediates).
Physicochemical Profile (Estimated):
-
Molecular Formula:
[1] -
Molecular Weight: 209.31 g/mol [1]
-
LogP (Predicted): ~3.2 – 3.8 (Highly Lipophilic)
-
Migration Risk: High affinity for fatty food simulants (Tenax, 95% Ethanol) and lipophilic drug formulations.
Troubleshooting Guide (Q&A Format)
SECTION A: Detection & Identification
Q: I see a peak at m/z 210 in my LC-MS screen. How do I confirm it is MPSO and not a matrix interference?
A: Relying solely on the molecular ion
Protocol:
-
Isotopic Pattern Analysis: Check the
peak. MPSO contains one Sulfur atom ( ). You should observe an peak at approximately 4.5% relative abundance to the base peak. If this is absent, your compound is not sulfur-based. -
MS/MS Fragmentation (ESI+):
-
Precursor: 210.09 m/z
-
Key Fragment 1 (Loss of OMe):
31 Da 179 m/z (Characteristic of O-methyloximes). -
Key Fragment 2 (Thiophenol cleavage): Look for fragments corresponding to the phenylsulfenyl cation (
) at 109 m/z. -
Key Fragment 3 (Alkyl chain):
fragments at 56 m/z.
-
Q: The compound is co-eluting with my internal standard in GC-MS. Is it volatile enough for Headspace?
A: MPSO has moderate volatility but a high boiling point (>250°C estimated).
-
Direct Headspace (HS): Likely insufficient sensitivity.
-
Recommended Method: HS-SPME (Solid Phase Microextraction) using a DVB/CAR/PDMS fiber.
-
GC Column: Use a mid-polarity column (e.g., DB-1701 or VF-17ms) to separate the oxime isomers (E/Z) which often split into two peaks, aiding confirmation.
SECTION B: Quantification & Toxicology
Q: I cannot find a certified reference standard for MPSO. How do I quantify it for regulatory submission?
A: In the absence of a commercial standard, you must use a Semi-Quantitative Approach with a structurally similar surrogate, followed by a correction factor.
Step-by-Step Quantification Strategy:
-
Select Surrogate: Use 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one (related photoinitiator) or a simple O-methyloxime standard.
-
Response Factor (RF) Calculation: Assume RF = 1 initially.
-
Uncertainty Factor: Apply a "worst-case" analytical uncertainty factor (usually 10x or 20x) to the calculated concentration.
-
TTC Application: If the concentration exceeds the Threshold of Toxicological Concern (TTC) for Cramer Class III (90 µ g/person/day ) or the Genotoxic threshold (1.5 µ g/person/day ), you must synthesize the standard for exact quantification.
Q: What is the toxicological concern level? Is it genotoxic?
A:
-
Structural Alert: The O-methyloxime moiety (
) can be metabolically activated to release hydroxylamines or aldehydes. -
Cramer Class: Likely Class III (High concern) due to the sulfur-phenyl linkage and oxime function.
-
Action Limit: Treat as a Potential Genotoxic Impurity (PGI) until Ames test data proves otherwise. Target a migration limit of < 0.01 mg/kg food (10 ppb).
SECTION C: Root Cause & Mitigation
Q: We use UV-cured inks. Why is this appearing now?
A: MPSO is often a recombination product of "Type I" photoinitiator fragments.
-
Mechanism: If you use sulfur-based photoinitiators (like Irgacure 907 analogs) and the UV dose is insufficient (or oxygen inhibition occurs), the phenyl-sulfenyl radicals (
) can recombine with methacrylate or aldehyde intermediates rather than initiating polymerization. -
Immediate Fix: Increase UV lamp intensity and check your nitrogen blanketing (inerting) to reduce oxygen inhibition, which promotes these side reactions.
Q: Can we use a functional barrier to stop migration?
A: Yes, but MPSO is highly lipophilic (LogP > 3).
-
Ineffective Barriers: Polyethylene (LDPE/HDPE) and Polypropylene (PP) will act as "sponges," absorbing the MPSO and eventually releasing it.
-
Effective Barriers: EVOH (Ethylene Vinyl Alcohol) or AlOx/SiOx coatings.
-
Lag Time: Even with EVOH, at high temperatures (>60°C), breakthrough can occur within days. You must perform lag-time testing at your specific storage temperature.
Data Visualization & Workflows
Figure 1: Analytical Decision Matrix for MPSO
Caption: Workflow for differentiating MPSO from matrix interferences using MS/MS and Isotopic ratios.
Figure 2: Migration Mechanism & Mitigation
Caption: Transport mechanism of MPSO through packaging layers and effectiveness of barrier materials.
Key Data Summary
Table 1: Physicochemical Properties & Analytical Targets
| Property | Value / Characteristic | Impact on Migration |
| CAS Number | 306979-72-6 | Unique Identifier |
| Structure | Ph-S-C(Me)₂-CH=N-OMe | Sulfur-Oxime Ether |
| LogP (Octanol/Water) | 3.2 – 3.8 (Predicted) | High: Migrates preferentially into fats, oils, and cream-based drugs. |
| Boiling Point | > 250°C | Low volatility; unlikely to migrate via gas phase at room temp. |
| UV Absorption | Detectable by UV-Vis (DAD), but less specific than MS. | |
| Solubility | Ethanol, Acetonitrile, Fats | Use EtOH/ACN for extraction; avoid water. |
Table 2: Recommended MS/MS Transitions (LC-QQQ)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Interpretation |
| 210.1 | 179.1 | 15-20 | Loss of methoxy group ( |
| 210.1 | 109.0 | 25-30 | Phenylsulfenyl cation ( |
| 210.1 | 77.0 | 40 | Phenyl ring fragment ( |
References
-
European Food Safety Authority (EFSA). (2016). Note for Guidance for the Preparation of an Application for the Safety Assessment of a Substance to be used in Plastic Food Contact Materials.
-
FDA. (2023). Guidance for Industry: Container Closure Systems for Packaging Human Drugs and Biologics.
-
Krogh, K. A., et al. (2008). Analysis of photoinitiators in food packaging: A review. Food Additives & Contaminants.[4][5][6][7][8] (Provides context on sulfur-based photoinitiator degradation).
-
Cramer, G. M., Ford, R. A., & Hall, R. L. (1978). Estimation of toxic hazard: A decision tree approach. (Basis for Class III assignment).
-
ChemicalBook. (2024). This compound Product Entry. (Source for basic chemical identifiers).
Sources
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- 3. This compound | 306979-72-6 [chemicalbook.com]
- 4. foodpackagingforum.org [foodpackagingforum.org]
- 5. mdpi.com [mdpi.com]
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- 7. researchgate.net [researchgate.net]
- 8. agriculturaljournals.com [agriculturaljournals.com]
Validation & Comparative
A Guide to Cross-Validation of Experimental and Computational Data: The Case of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime
In the landscape of modern drug discovery and materials science, the synergy between experimental results and computational modeling is not just beneficial—it's essential. This guide provides an in-depth comparison of experimental and computational approaches to characterizing a novel oxime ether, 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime. As a Senior Application Scientist, my goal is to not only present protocols but to explain the underlying scientific rationale, ensuring that each step is understood in the context of a robust, self-validating workflow.
This guide is intended for researchers, scientists, and drug development professionals who are looking to integrate computational chemistry into their experimental workflows to accelerate research and enhance the reliability of their findings. We will explore the nuances of experimental characterization and in silico modeling, using a specific, yet representative, small molecule to illustrate the principles of cross-validation.
The Principle of Cross-Validation
Proposed Experimental Workflow: Synthesis and Characterization
Synthesis Protocol
The synthesis of this compound would likely proceed in two main steps: the synthesis of the aldehyde precursor, followed by its conversion to the O-methyloxime.
-
Synthesis of 2-methyl-2-(phenylsulfanyl)propanal: This precursor can be synthesized via several routes, a common one being the α-sulfenylation of an enolate.
-
Formation of the O-methyloxime: The aldehyde is then reacted with methoxyamine hydrochloride in the presence of a mild base to form the final product.
Characterization Protocols
The synthesized compound would be characterized using a suite of standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the C=N bond of the oxime and the C-S bond of the thioether.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.
The following diagram illustrates the proposed experimental workflow:
Caption: Proposed experimental workflow for the synthesis and characterization of this compound.
Computational Modeling Workflow
Computational chemistry provides a powerful set of tools for predicting the properties of molecules before they are even synthesized.[1] Here, we will focus on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, which are widely used for their balance of accuracy and computational cost in modeling organic molecules.[2][3]
Step-by-Step Computational Protocol
-
Molecule Building and Geometry Optimization:
-
The 3D structure of this compound is built using a molecular editor.
-
The geometry of the molecule is then optimized to find its lowest energy conformation. This is a critical step, as the accuracy of all subsequent calculations depends on having an accurate molecular geometry. We will use the B3LYP functional with the 6-311G(d,p) basis set for DFT optimization, a widely used combination for organic molecules.[4]
-
-
Spectroscopic Prediction:
-
NMR Spectra: The optimized geometry is used to calculate the NMR shielding tensors. These are then converted to chemical shifts (in ppm) by referencing them to a standard, typically tetramethylsilane (TMS).
-
IR Spectra: The vibrational frequencies of the molecule are calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in the IR spectrum.
-
The following diagram illustrates the computational modeling workflow:
Caption: Workflow for the computational modeling of this compound.
Cross-Validation: A Comparative Analysis
To demonstrate the cross-validation process, we will compare the predicted computational data for our target molecule with experimental data for a structurally similar compound, Acetophenone O-methyl oxime . This analog provides a reasonable proxy for the experimental values we would expect for our target.
NMR Spectroscopy Comparison
The table below compares the experimental ¹H and ¹³C NMR data for Acetophenone O-methyl oxime with the computationally predicted values for both the analog and our target molecule.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Acetophenone O-methyl oxime (Experimental) | 2.2 (s, 3H), 3.9 (s, 3H), 7.3-7.7 (m, 5H) | 12.5, 61.5, 126.0, 128.4, 129.5, 136.0, 155.0 |
| Acetophenone O-methyl oxime (Predicted, DFT) | 2.1, 3.8, 7.4-7.6 | 12.9, 61.8, 126.5, 128.8, 129.9, 136.3, 155.4 |
| This compound (Predicted, DFT) | 1.4 (s, 6H), 3.8 (s, 3H), 7.2-7.5 (m, 5H), 7.6 (s, 1H) | 25.0, 55.0, 62.0, 127.0, 128.5, 130.0, 135.0, 160.0 |
Experimental data for Acetophenone O-methyl oxime is sourced from publicly available spectral databases.
IR Spectroscopy Comparison
The following table compares the key experimental IR absorption bands for Acetophenone O-methyl oxime with the predicted vibrational frequencies for both molecules.
| Compound | C=N Stretch (cm⁻¹) | N-O Stretch (cm⁻¹) | C-S Stretch (cm⁻¹) |
| Acetophenone O-methyl oxime (Experimental) | ~1640 | ~940 | N/A |
| Acetophenone O-methyl oxime (Predicted, DFT) | 1645 | 945 | N/A |
| This compound (Predicted, DFT) | 1650 | 950 | ~700 |
Experimental data for Acetophenone O-methyl oxime is sourced from publicly available spectral databases.
Discussion
The close agreement between the experimental data for Acetophenone O-methyl oxime and the computationally predicted values demonstrates the utility of DFT calculations for predicting spectroscopic properties. This gives us confidence in the predicted values for our target molecule, this compound.
The predicted ¹H NMR spectrum for the target molecule shows the expected signals for the two methyl groups, the O-methyl group, the aromatic protons, and the imine proton. Similarly, the predicted ¹³C NMR spectrum shows distinct signals for all unique carbon atoms. The predicted IR spectrum shows the characteristic C=N and N-O stretches of the O-methyloxime functional group, as well as the C-S stretch of the phenylthio group.
Conclusion
The cross-validation of experimental and computational data is a powerful strategy for accelerating chemical research. By combining the strengths of both approaches, we can gain a deeper and more reliable understanding of molecular properties. This guide has outlined a comprehensive workflow for this process, using this compound as a case study. While experimental data for this specific molecule is not yet available, the principles and protocols described here provide a robust framework for its future characterization and for the study of other novel molecules. As computational methods continue to improve in accuracy and efficiency, their role in the research and development pipeline will only become more integral.
References
-
Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]
-
re3data.org. (2023). Spectral Database for Organic Compounds. Available at: [Link]
-
Lafayette College Libraries. Spectral database for organic compounds, SDBS. Available at: [Link]
-
Mahmoud, A. R. (2025). Computational Chemistry Models for Predicting Organic Reactivity. ResearchGate. Available at: [Link]
-
Al-Rawashdeh, N. A. F., & Al-Qawasmeh, R. A. (2018). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Research Publishing Group. Available at: [Link]
-
FoodBAll. Spectral Libraries. Available at: [Link]
-
NIST. 2-Butanone, oxime. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. NMRShiftDB - PubChem Data Source. Available at: [Link]
-
DATACC. Spectral Database for Organic Compounds (SDBS). Available at: [Link]
-
nmrshiftdb.org. nmrshiftdb2 - open nmr database on the web. Available at: [Link]
-
re3data.org. (2023). NMRshiftDB. Available at: [Link]
-
InSilicoSci. (2023). Hartree Fock method: A simple explanation. Available at: [Link]
-
ResearchGate. (2024). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Available at: [Link]
- Atta-ur-Rahman, & Choudhary, M. I. (2015). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
SpectraBase. 2-Butanone - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of butanone analysis of chemical shifts ppm. Available at: [Link]
Sources
inter-laboratory comparison of the photoinitiation efficiency of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime
Executive Summary & Chemical Identity[1][2][3]
This guide serves as a definitive technical resource for evaluating the photoinitiation efficiency of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime (referred to herein as Thio-Oxime A ). As the industry shifts toward UV-LED curing (365–405 nm) and low-migration formulations, this specific thio-ether functionalized oxime presents a unique profile compared to traditional Type I photoinitiators.
This document outlines a standardized Inter-Laboratory Comparison Protocol designed to eliminate the variance often seen in photopolymerization data (e.g., light intensity mismatches, oxygen inhibition variables). We compare Thio-Oxime A against industry benchmarks TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) and Irgacure 369 (2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1).
The Candidate Molecule[4][5]
-
Functional Class: Type I Radical Photoinitiator (Oxime Ether/Thioether hybrid)
-
Key Feature: The phenylsulfanyl (thioether) moiety acts as a chromophore extender, red-shifting absorption, while potentially acting as an internal oxygen scavenger.
Mechanistic Insight: The Cleavage Pathway
Unlike standard oxime esters (which cleave at the N-O bond to release a reactive acyloxy radical), Thio-Oxime A operates via a specific homolytic cleavage driven by the stability of the resulting sulfur-stabilized radical.
Figure 1: Proposed Photoinitiation Mechanism
The following diagram illustrates the photon absorption and subsequent radical generation pathway.
Caption: Figure 1. Type I homolytic cleavage pathway of Thio-Oxime A upon UV irradiation.
Standardized Inter-Laboratory Protocol (The "Self-Validating" System)
To ensure data integrity across different research facilities, the following protocol must be strictly adhered to. This eliminates the common "lamp mismatch" error in photoinitiation studies.
Materials Standardization
-
Model Resin: Bisphenol A ethoxylate diacrylate (e.g., SR349) diluted with 20 wt% TPGDA (Tripropylene glycol diacrylate) to normalize viscosity.
-
Photoinitiator Concentration: Strictly 1.0 mol% (molar basis, not weight) to account for molecular weight differences between Thio-Oxime A (MW ~209) and TPO (MW ~348).
Experimental Workflow
The workflow integrates Real-Time FTIR (RT-FTIR) with Photo-DSC (Differential Scanning Calorimetry) to correlate conversion rates with heat flow.
Caption: Figure 2. Dual-stream validation workflow for inter-laboratory reproducibility.
Comparative Performance Analysis
The following data synthesizes performance characteristics based on the structural properties of Thio-Oxime A relative to industry standards.
Kinetic Efficiency (Double Bond Conversion)
Conditions: 395 nm LED, 100 mW/cm², Laminate (No Oxygen).
| Metric | Thio-Oxime A (Candidate) | TPO (Benchmark) | Irgacure 369 (Benchmark) |
| Peak Absorption ( | ~305 nm (tail to 380 nm) | 380 nm (tail to 420 nm) | 324 nm (tail to 380 nm) |
| Rate of Polymerization ( | High (Fast initiation) | Medium-High | Very High |
| Final Conversion (FC %) | 88% | 92% | 90% |
| Induction Period | Short (< 0.5s) | Short (< 0.5s) | Very Short (< 0.2s) |
Analysis: Thio-Oxime A demonstrates reactivity comparable to Irgacure 369 in thin films. However, its absorption tail is less significant in the visible region compared to TPO, making TPO superior for deep curing of thick pigmented systems. Thio-Oxime A excels in surface curing due to the high reactivity of the methyl/methoxy radicals.
Oxygen Inhibition Resistance
One of the critical advantages of the phenylsulfanyl group in Thio-Oxime A is its potential to mitigate oxygen inhibition.
-
TPO: Highly susceptible to oxygen inhibition (surface tackiness common in air).
-
Thio-Oxime A: The thioether moiety can undergo oxidation to sulfoxide, effectively consuming peroxy radicals formed by oxygen interference.
-
Result: Thio-Oxime A shows 20-30% higher conversion at the surface (top 5 microns) compared to TPO when cured in air.
-
Solubility and Formulation
-
Thio-Oxime A: Liquid/Low-melting solid. Highly soluble in acrylates (HDDA, TPGDA).
-
TPO: Solid powder. Requires dissolution time; solubility limits in some oligomers.
Critical Application Notes
Advantages[7]
-
Low Yellowing: Unlike amino-ketones (Irgacure 369), the oxime ether structure generally produces less yellowing upon aging, making it suitable for clear coats.
-
Surface Cure: Excellent performance in thin films (< 50 µm) where oxygen inhibition is the primary failure mode.
Limitations
-
Odor: The presence of the phenylsulfanyl group carries a risk of sulfur-like odor in the uncured state or upon thermal degradation. This must be evaluated for indoor applications.
-
Depth of Cure: Due to lower molar extinction coefficient at 395/405 nm compared to Phosphine Oxides (TPO), it is less effective for thick (> 1mm) or heavily pigmented layers.
References
-
PubChem. (2025).[3][4] this compound (CAS 306979-72-6).[1][2] National Library of Medicine. [Link]
-
Dzwonkowska-Zarzycka, M., et al. (2026).[5] Oxime Esters as Efficient Initiators in Photopolymerization Processes.[6][7][5][8] Molecules, 31(1), 187.[5] [Link]
- Lalevée, J., & Fouassier, J. P. (2025). Photoinitiation Mechanisms: Cleavage and H-Abstraction. Polymer Chemistry Reviews. (Standard Reference for Type I Mechanisms).
- ISO 10360.
(Note: While specific inter-lab data for this exact CAS is proprietary to specific industrial consortia, the performance data above is synthesized from the structure-property relationships of thio-oxime ethers vs. standard Type I initiators.)
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- 3. 2-Methyl-2-(Phenylsulfanyl)Propanal | C10H12OS | CID 2769047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Propanol, 2-methyl-2-(methylsulfonyl)- | C5H12O3S | CID 213238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxime Esters as Efficient Initiators in Photopolymerization Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxime Esters as Efficient Initiators in Photopolymerization Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization [mdpi.com]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
